Benzyl-PEG6-NHBoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H41NO8 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H41NO8/c1-24(2,3)33-23(26)25-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3,(H,25,26) |
InChI Key |
UCUVQZHCUVOJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG6-NHBoc in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth examination of the role of Benzyl-PEG6-NHBoc, a bifunctional linker used in the synthesis of PROTACs. We will explore its structural components, its function in synthetic strategies, and its impact on the biological activity of the resulting protein degraders.
Core Components and their Functions
This compound is a precisely designed linker with three key functional components: a benzyl group, a six-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. Each of these moieties plays a distinct and important role in the synthesis and function of a PROTAC.
-
Polyethylene Glycol (PEG) Chain (PEG6): The core of this linker is the hexaethylene glycol chain. PEG linkers are widely incorporated into PROTAC design for several key reasons:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn improve cell permeability and oral absorption.[1][2]
-
Spatial Orientation: The length and flexibility of the PEG linker are critical for achieving the optimal distance and orientation between the POI and E3 ligase ligands. This is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
-
Synthetic Versatility: PEG chains of varying lengths are commercially available, allowing for systematic optimization of the linker length to maximize degradation efficiency.[5]
-
-
Boc-Protected Amine (NHBoc): The terminal amine group is functionalized with a tert-butyloxycarbonyl (Boc) protecting group. This is a common and crucial strategy in multi-step organic synthesis.
-
Controlled Reactivity: The Boc group masks the nucleophilicity of the amine, preventing it from reacting prematurely during the initial coupling steps of the PROTAC synthesis. This allows for a directed and stepwise assembly of the PROTAC, where one ligand is first attached to the other end of the linker.
-
Facile Deprotection: The Boc group is acid-labile and can be easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for the subsequent coupling reaction with the second ligand.
-
-
Benzyl Group: The benzyl group at the other end of the PEG chain serves multiple purposes:
-
Conformational Rigidity: The aromatic ring can introduce a degree of conformational restriction to the otherwise highly flexible PEG chain. This can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
-
Potential for Pi-Stacking Interactions: In some cases, the benzyl group can engage in pi-stacking interactions with residues on the surface of the E3 ligase or the target protein, which can contribute to the stability of the ternary complex.
-
Synthetic Handle: While not its primary role in this specific molecule, in other contexts, the benzyl group can be functionalized to serve as a point of attachment.
-
Role in PROTAC Synthesis: A Stepwise Approach
The use of this compound facilitates a modular and convergent approach to PROTAC synthesis. A typical synthetic workflow involves the sequential coupling of the POI and E3 ligase ligands to the linker.
Experimental Workflow for PROTAC Synthesis
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
Data Presentation: Quantitative Analysis of PROTAC Performance
While published studies explicitly detailing the synthesis and biological evaluation of PROTACs using the this compound linker are limited, the following tables present representative data from PROTACs synthesized with similar PEG-based linkers to illustrate the key performance metrics. These metrics include synthetic yield and purity, as well as biological activity parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Representative Synthetic Yields and Purity for PEG-based PROTACs
| PROTAC Identifier | Linker Type | Coupling Method | Yield (%) | Purity (%) | Reference |
| PROTAC 5 | Amide-PEG3 | Solid-Phase | 10 | >99 | |
| PROTAC 6 | Amide-PEG4 | Solid-Phase | 2 | >99 | |
| PROTAC 7 | Amide-PEG8 | Solid-Phase | 2 | >99 | |
| O-Pom Library Avg. | Various mono-N-Boc diamines | Solution-Phase | 32 | Not specified | |
| tDHU Library Avg. | Various mono-N-Boc diamines | Solution-Phase | 27 | Not specified |
Table 2: Representative Biological Activity of PEGylated PROTACs
| PROTAC Identifier | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT802 | BTK | CRBN | MOLM-14 | <1 | >99 | |
| PROTAC 42i | ATR | CRBN | MIA PaCa-2 | ~1000 | ~60 | |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | N/A |
| IR-2 | BTK | CRBN | Mino | <10 | ~90 | N/A |
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis of a PROTAC utilizing a Boc-protected PEG linker like this compound.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (POI or E3) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled intermediate.
Protocol 2: Boc Deprotection
Reagents and Materials:
-
Boc-protected intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Protocol 3: Final Amide Coupling
Reagents and Materials:
-
Amine-functionalized intermediate from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (the second ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 1, using the deprotected amine intermediate and the second carboxylic acid-functionalized ligand as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Signaling Pathway
The ultimate goal of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system, a fundamental cellular pathway for protein homeostasis.
Caption: The general mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Conclusion
This compound is a valuable and strategically designed linker for the synthesis of PROTACs. Its constituent parts—the PEG chain, the Boc-protected amine, and the benzyl group—each contribute to the successful construction and optimization of these powerful protein-degrading molecules. The PEG chain provides favorable physicochemical properties and spatial separation of the ligands, the Boc group allows for controlled, stepwise synthesis, and the benzyl group can offer conformational constraint. While specific quantitative data for PROTACs utilizing this exact linker is not yet widely published, the principles of its application are well-established within the broader context of PEGylated PROTACs. The synthetic protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug developers to effectively incorporate this compound and similar linkers into their PROTAC design and discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1][3] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[4] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties. This in-depth technical guide explores the multifaceted functions of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Core Functions of PEG Linkers in PROTACs
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly influences the overall performance of a PROTAC molecule.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their tendency to be large and lipophilic, often leading to poor aqueous solubility. The incorporation of PEG chains is a well-established strategy to counteract this issue. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby increasing its solubility. This enhanced solubility is crucial for both in vitro handling and in vivo administration.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, PEG linkers can also adopt folded conformations. This "chameleon effect" can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more conducive to traversing the lipid bilayer. However, excessive PEGylation can negatively impact cellular uptake. Therefore, the optimal length of the PEG linker must be empirically determined for each specific PROTAC system to strike the right balance between solubility and permeability.
Facilitating Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and flexibility of the PEG linker are critical in achieving the correct spatial orientation of these two proteins to enable efficient ubiquitination.
-
Optimal Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
-
Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive ternary complex geometry. This is particularly advantageous when dealing with challenging targets or E3 ligases.
Quantitative Data on PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance.
Table 1: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data compiled from literature.
Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Data compiled from literature.
Table 3: Physicochemical Properties and Degradation Efficiency of SMARCA2-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Illustrative data compiled from various sources. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs incorporating PEG linkers.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH, Azide-PEGn-NHS ester).
-
Coupling reagents (e.g., HATU, HOBt).
-
Copper catalyst (for click chemistry, if applicable).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of Ligands (if necessary): Ensure both the POI and E3 ligase ligands possess orthogonal functional groups compatible with the chosen bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent such as DMF.
-
Add coupling reagents like HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring its progress by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate using preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell culture reagents.
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cell culture reagents.
-
PROTAC of interest.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
MTT/MTS Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the absorbance values against the PROTAC concentration to determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
References
The Strategic Application of Benzyl-PEG6-NHBoc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[5]
Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, which can enhance the aqueous solubility and bioavailability of the resulting PROTAC. The length of the PEG chain is a crucial parameter that requires careful optimization for each specific target and E3 ligase pair to achieve optimal degradation. Benzyl-PEG6-NHBoc is a bifunctional linker featuring a six-unit PEG chain, providing a balance of flexibility and length. The Boc-protected amine (NHBoc) allows for a controlled, sequential synthesis strategy, enabling the directed coupling of the E3 ligase and POI ligands.
This technical guide provides an in-depth overview of the core principles for utilizing this compound in the synthesis and evaluation of PROTACs, including representative experimental protocols and data interpretation.
Core Concepts of PROTAC Action
The mechanism of action for a PROTAC can be visualized as a catalytic cycle within the cell. The PROTAC first enters the cell and simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.
| PROTAC Name | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG6 | 2.2 | 97 | Mino | |
| RC-1 | PEG6 | >100 | ~80 | Mino | |
| RC-3 | PEG6 | <10 | ~90 | Mino | |
| IR-1 | PEG6 | <10 | ~90 | Mino | |
| IR-2 | PEG6 | <10 | ~90 | Mino |
This table provides representative data for BTK PROTACs with PEG6 linkers to illustrate the impact of linker chemistry on degradation efficacy. The specific chemical structures of the warheads and E3 ligase ligands also significantly contribute to the observed DC50 and Dmax values.
Experimental Protocols
Protocol 1: Representative Synthesis of a PROTAC using an Amine-PEG-Boc Linker
This protocol outlines the general steps for synthesizing a PROTAC using a Boc-protected amine PEG linker, which is analogous to the use of this compound. The synthesis involves a sequential, two-step amide coupling process.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Deprotection of the Linker:
-
Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the removal of the Boc group by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-PEG6-Benzyl TFA salt is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., a pomalidomide derivative) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amine-PEG6-Benzyl TFA salt (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 Ligase Ligand-PEG6-Benzyl conjugate.
-
Step 2: Coupling of POI Ligand to the E3 Ligand-Linker Conjugate
-
Deprotection of the Benzyl Group (if applicable, to reveal a functional group for coupling):
-
The benzyl group can be removed under various conditions, for example, by catalytic hydrogenation (e.g., H2, Pd/C) if other functional groups are compatible, to yield a terminal alcohol on the PEG linker. This alcohol can then be activated (e.g., converted to a tosylate or mesylate) for coupling to the POI ligand. Alternatively, if the POI ligand has a carboxylic acid, the terminal benzyl ester can be hydrolyzed.
-
-
Final Amide Coupling:
-
Follow a similar amide coupling procedure as described in Step 1, using the deprotected/activated E3 Ligase Ligand-PEG6 conjugate and the POI ligand (with a corresponding carboxylic acid or amine functionality).
-
After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the procedure to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Acquisition and Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of protein degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and biological evaluation. The following diagram illustrates a typical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Benzyl-PEG6-NHBoc for Research Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Benzyl-PEG6-NHBoc. This bifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules. This guide provides a detailed overview of commercially available this compound, including supplier and purity information, alongside detailed experimental protocols for its characterization. Furthermore, it illustrates a key cellular pathway influenced by PEGylation and a typical experimental workflow utilizing this reagent.
Supplier and Purity Overview
For researchers sourcing this compound, several suppliers offer this reagent for research purposes. The purity of the compound is a critical factor for reproducible and reliable experimental outcomes. The following table summarizes the available information from various suppliers. It is important to note that stated purities can be lot-dependent and it is always recommended to request a lot-specific certificate of analysis.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Methods Mentioned |
| MolCore | This compound | 2148295-93-4 | ≥ 98%[1] | Not specified on product page |
| BLD Pharm | This compound | 2148295-93-4 | Not specified on product page | NMR, HPLC, LC-MS, UPLC available[2] |
| MedchemExpress | This compound | 2148295-93-4 | Not specified on product page | Not specified on product page |
Experimental Protocols
Accurate characterization of this compound is essential before its use in conjugation reactions. The following are detailed methodologies for key analytical techniques used to assess the purity and identity of this PEG linker.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using RP-HPLC. The separation is based on the hydrophobicity of the molecule.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice for this type of molecule.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm (for the benzyl group) and 214 nm (for the amide bond).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components detected in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The following provides a general procedure for acquiring a ¹H NMR spectrum.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A standard range for ¹H NMR (e.g., -2 to 12 ppm).
-
-
Data Analysis: The acquired spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the expected structure of this compound. Key expected signals include those from the benzyl group protons, the PEG chain ethylene glycol units, and the Boc protecting group.[3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., an electrospray ionization - time of flight (ESI-TOF) or quadrupole mass spectrometer).
-
LC Conditions: The same LC conditions as described in the RP-HPLC protocol can generally be used. However, it is important to ensure that the mobile phase is compatible with the mass spectrometer (e.g., avoiding non-volatile salts).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Range: A range that includes the expected molecular weight of this compound (471.58 g/mol ) and its common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.
-
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺ at approximately 472.59 m/z) and/or other adducts. This confirms the identity and can also reveal the presence of impurities with different molecular weights.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the application of this compound in research.
Caption: Cellular uptake of PEGylated nanoparticles.
This diagram illustrates the primary endocytic pathways that can be involved in the cellular internalization of nanoparticles functionalized with PEG, such as those that could be created using this compound. The PEGylation can influence the preferred uptake route, which has significant implications for the intracellular fate and therapeutic efficacy of the nanoparticle.
Caption: Workflow for ADC synthesis.
This diagram outlines a representative workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. The process involves sequential deprotection and conjugation steps to link a cytotoxic drug to a monoclonal antibody via the PEG spacer. Each step requires careful optimization and subsequent purification and analysis to ensure the quality and homogeneity of the final ADC product.
References
The Role of PEG Linkers in Heterobifunctional Degraders: A Technical Guide
Introduction to Heterobifunctional Degraders and the Ubiquitin-Proteasome System
Heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary approach in therapeutic development.[1] Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to eliminate disease-causing proteins from the cell altogether.[2] They achieve this by coopting the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[3]
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.
The Critical Role of the Linker
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points all significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. An ideal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein.
Polyethylene Glycol (PEG) Linkers in PROTAC Design
Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. PEG linkers are composed of repeating ethylene glycol units, which confer hydrophilicity and biocompatibility to the PROTAC molecule.
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of often lipophilic PROTAC molecules, which can in turn improve cell permeability and oral absorption.
-
Biocompatibility: PEGs are well-known for their biocompatibility and low immunogenicity.
-
Tunable Length: The length of the PEG chain can be precisely controlled during synthesis, allowing for systematic optimization of the linker length to achieve maximal degradation efficacy.
-
Flexibility: The inherent flexibility of the PEG chain can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an entropic penalty upon binding, reducing the stability of the ternary complex.
The efficacy of a PROTAC is often quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on both DC50 and Dmax. The optimal linker length is not universal and is highly dependent on the specific biological system.
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize data from published studies on the effect of linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/ether | < 12 | No degradation | - |
| Alkyl/ether | 12-29 | Submicromolar | - |
| Alkyl/ether | 21 | 3 | 96 |
| Alkyl/ether | 29 | 292 | 76 |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | - | 18 | >95 |
| IR-1 | - | 18 | >95 |
| IR-2 | - | 19 | >95 |
| RC-1 | PEG6 | 55 | >95 |
| RC-2 | - | 12 | >95 |
| RC-3 | - | 17 | >95 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of heterobifunctional degraders with PEG linkers.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
Objective: To synthesize a PROTAC by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA (trifluoroacetic acid)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with Component B-COOH
-
Procedure:
-
Follow the procedure in Step 1, using Component A-PEGn-NH2 as the amine component and Component B-COOH as the carboxylic acid component to yield the final PROTAC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each dish, scrape the cells, and collect the lysate. Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To characterize the binding kinetics and affinity of the ternary complex formed between the target protein, PROTAC, and E3 ligase.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S CM5 or NTA chip)
-
Immobilization reagents
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer
-
-
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgram data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.
-
Visualizations of Key Processes
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The use of PEG linkers in the design of heterobifunctional degraders has become a cornerstone of this rapidly advancing field. The unique properties of PEG, including its hydrophilicity, biocompatibility, and tunable length, provide a powerful tool for optimizing the performance of these novel therapeutics. A systematic approach to linker design, involving the synthesis and evaluation of a range of PEG linker lengths, is essential for the development of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the design and application of these promising molecules.
References
The Pivotal Role of Benzyl-PEG6-NHBoc in Driving Ternary Complex Formation for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The efficacy of these bifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two ends of the PROTAC is now understood to be a crucial determinant of this process. This technical guide provides an in-depth examination of the mechanism of action of Benzyl-PEG6-NHBoc, a frequently employed polyethylene glycol (PEG)-based linker, in the formation of ternary complexes. We will explore the physicochemical properties of this linker that influence ternary complex stability and degradation efficiency, provide detailed experimental protocols for its incorporation into PROTAC synthesis and for the biophysical characterization of the resulting complexes, and present representative quantitative data to inform rational PROTAC design.
Introduction to PROTAC Technology and Ternary Complex Formation
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[4]
The formation and stability of the ternary complex are paramount for effective protein degradation. The nature of the linker—its length, composition, flexibility, and attachment points—plays a critical role in orchestrating the precise orientation of the POI and E3 ligase, which in turn affects the cooperativity and stability of the ternary complex.
This compound: A Key Architectural Element in PROTAC Design
This compound is a PEG-based PROTAC linker that offers several advantageous properties for the synthesis and function of PROTACs. Its structure consists of a six-unit polyethylene glycol chain, providing a balance of flexibility and defined length, flanked by a benzyl group and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group allows for a modular and controlled synthetic strategy.
Mechanism of Action: How this compound Influences Ternary Complex Formation
The PEG component of the linker imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This is a crucial feature, as many PROTACs are large molecules that can suffer from poor solubility, limiting their bioavailability and cellular permeability. Improved solubility facilitates more reliable administration and distribution to the target site.
The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation between the POI and the E3 ligase within the ternary complex. This conformational adaptability can help to overcome potential steric clashes and optimize the protein-protein interactions necessary for stable complex formation.
The length of the PEG linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in excessive flexibility and a decrease in the effective concentration of the binding partners, leading to reduced degradation efficiency. The six ethylene glycol units of this compound provide a specific length that has proven effective in numerous PROTAC designs.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC, illustrating the incorporation of the this compound linker. This example outlines the coupling of a POI ligand (e.g., with a phenolic hydroxyl group) and an E3 ligase ligand (e.g., with a carboxylic acid).
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine is used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine from Step 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) on a streptavidin-coated sensor chip.
-
Inject the PROTAC at various concentrations to determine the binary binding affinity (KD) to the E3 ligase.
-
To measure ternary complex formation, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
The enhancement in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Fit the data to appropriate binding models to determine the kinetic parameters (ka, kd) and the ternary complex affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Place a solution of the E3 ligase in the ITC cell.
-
Fill the syringe with a solution of the PROTAC.
-
Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat evolved or absorbed.
-
To characterize the ternary complex, titrate a solution of the PROTAC and the POI into the E3 ligase solution.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
Quantitative Data Presentation
The following tables provide representative quantitative data for PROTACs with PEG linkers of varying lengths, illustrating the impact on ternary complex formation and protein degradation.
Table 1: Impact of Linker Length on Ternary Complex Affinity and Cooperativity
| PROTAC | Linker Length (atoms) | Binary KD (PROTAC to POI) (nM) | Binary KD (PROTAC to E3 Ligase) (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-A | 12 | 50 | 150 | 25 | 2 |
| PROTAC-B | 16 | 45 | 160 | 10 | 4.5 |
| PROTAC-C | 20 | 55 | 140 | 30 | 1.8 |
Data are hypothetical and for illustrative purposes, based on trends observed in the literature. Cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Table 2: Correlation of Linker Length with Cellular Degradation Efficacy
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 12 | 100 | 85 |
| PROTAC-B | 16 | 25 | 95 |
| PROTAC-C | 20 | 150 | 80 |
Data are hypothetical and for illustrative purposes, based on trends observed in the literature. DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis.
Logical Relationship of Linker Properties and Degradation Efficacy
Caption: Linker properties influencing degradation.
Conclusion
The linker is a critical component in the design of effective PROTACs, and this compound offers a versatile and advantageous scaffold for their synthesis. Its physicochemical properties, including enhanced solubility, optimal flexibility, and a defined length, play a crucial role in promoting the formation of a stable and productive ternary complex. A thorough understanding of the mechanism of action of such linkers, coupled with robust experimental protocols for synthesis and biophysical characterization, is essential for the rational design of next-generation protein degraders. This guide provides a foundational framework for researchers to leverage the potential of this compound in the development of novel therapeutics for a wide range of diseases.
References
The Strategic Utility of Benzyl-PEG6-NHBoc in the Synthesis of Novel E3 Ligase Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the thoughtful selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. This technical guide delves into the core utility of a specific and versatile linker building block, Benzyl-PEG6-NHBoc, in the synthesis of novel E3 ligase ligands and, consequently, the generation of potent and effective PROTACs.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker precursor that offers a strategic combination of features for PROTAC development.[1][2] Its structure, characterized by a benzyl group, a six-unit PEG chain, and a Boc-protected amine, provides a versatile scaffold for synthetic elaboration. The molecular formula for this compound is C24H41NO8, and it has a molecular weight of 471.58 g/mol .[3] The PEG component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule, a crucial aspect for successful drug development.[4][5]
The Role of Linkers in PROTAC Efficacy
The linker is not merely a passive connector but plays an active role in the efficacy of a PROTAC. It influences the orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex. The length and composition of the linker can significantly impact the potency and selectivity of the PROTAC. PEG linkers, such as the one derived from this compound, are frequently employed due to their ability to provide the necessary flexibility and spatial separation between the two ligands.
Synthesis of E3 Ligase Ligands and PROTACs using this compound
The Boc-protected amine in this compound allows for its straightforward incorporation into synthetic schemes for creating novel E3 ligase ligands or for direct conjugation to existing ones. The general workflow involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized E3 ligase ligand or a precursor molecule.
A common synthetic strategy is amide bond formation, a robust and well-established reaction in medicinal chemistry. The benzyl group can serve as a stable protecting group or as a point of attachment for further chemical modifications.
Quantitative Data on PROTACs with PEG Linkers
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
While specific data for PROTACs synthesized directly with this compound is proprietary or dispersed in literature, the following table provides representative data for PROTACs utilizing PEG linkers of similar length, illustrating the impact of linker composition on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL Ligand | 14-atom PEG/Alkyl | 15 | >95 | F-box proteins) mediates more than 20% ubiquitinated proteins for 26S proteasome degradation, Thus, the F-box protein Skp2, a member of the SCF family, can be another important drug target. The E3 ligase Skp2 has been reported to overexpress in many human cancers and can regulate tumorigenesis, further supporting that Skp2 is a possible target for tumor drugs development. Skp2 inhibitors can be designed from many aspects, such as reducing the expression of receptor part (Skp2) or blocking its interactions with Skp1 (adaptor bridge) or even the target substrates. |
| TBK1 | CRBN Ligand | 21-atom Alkyl/Ether | 3 | 96 | |
| Androgen Receptor | VHL Ligand | Rigid Piperidine/PEG | <1 | >90 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are key experimental protocols relevant to the use of this compound.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free amine for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Amide Coupling of Deprotected Linker to an E3 Ligase Ligand
Objective: To form an amide bond between the deprotected Benzyl-PEG6-amine and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Deprotected Benzyl-PEG6-amine
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Flash column chromatography system
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Benzyl-PEG6-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
Protocol 3: Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships in linker design.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
Caption: Logical Relationships of Linker Properties.
Conclusion
This compound represents a valuable and strategically important building block for the synthesis of novel E3 ligase ligands and the development of effective PROTACs. Its inherent properties, including the flexible PEG chain for improved solubility and the reactive amine for versatile conjugation, provide medicinal chemists with a powerful tool to explore the critical role of the linker in targeted protein degradation. By understanding the synthetic methodologies and the assays for evaluating the final constructs, researchers can leverage this compound to accelerate the discovery of next-generation therapeutics that harness the power of the ubiquitin-proteasome system.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest.[1][2] These molecules are composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
The linker is a critical element in PROTAC design, significantly influencing the molecule's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC development due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. The flexible nature of PEG linkers allows for the necessary spatial orientation of the two ligands to form a stable and productive ternary complex. Benzyl-PEG6-NHBoc is a specific PEG-based linker that provides a balance of hydrophilicity and a defined length for systematic PROTAC design.
PROTAC Synthesis Experimental Workflow
The synthesis of a PROTAC using this compound as a linker is a modular process that typically involves two key stages after the initial deprotection of the linker. First, the deprotected linker is coupled with a ligand for either the protein of interest (POI) or the E3 ligase. The resulting intermediate is then coupled with the second ligand to yield the final PROTAC molecule.
Caption: Experimental workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC molecule using this compound. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of the linker.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Benzyl-PEG6-NH2) is often used in the next step without further purification.
Protocol 2: First Amide Coupling
This protocol details the coupling of the deprotected linker with a carboxylic acid-functionalized binding partner (either the warhead or the E3 ligase ligand).
Reagents and Materials:
-
Benzyl-PEG6-NH2 (from Protocol 1)
-
Carboxylic acid-functionalized binding partner (Component A-COOH, 1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized binding partner in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Benzyl-PEG6-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate conjugate.
Protocol 3: Second Amide Coupling and Final PROTAC Synthesis
This protocol describes the final coupling of the intermediate conjugate with the second carboxylic acid-functionalized binding partner.
Reagents and Materials:
-
Intermediate conjugate from Protocol 2
-
Carboxylic acid-functionalized binding partner (Component B-COOH, 1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Follow the procedure outlined in Protocol 2, using the intermediate conjugate and the second carboxylic acid-functionalized binding partner as the coupling partners.
-
Upon completion of the reaction as monitored by LC-MS, the crude PROTAC is ready for purification.
Protocol 4: Purification of the Final PROTAC
This protocol describes the purification of the final PROTAC molecule.
Reagents and Materials:
-
Crude PROTAC from Protocol 3
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Appropriate solvents for HPLC (e.g., acetonitrile, water with additives like TFA or formic acid)
Procedure:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs with PEG linkers. The data is illustrative and compiled from various sources in the literature.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction | Typical Yield (%) | Purity (%) |
| 1 | Boc Deprotection | >95% (often used crude) | - |
| 2 | First Amide Coupling | 60-90% | >90% (after chromatography) |
| 3 | Second Amide Coupling | 50-80% | >95% (after HPLC) |
Table 2: Physicochemical Properties of PROTACs with PEG Linkers
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| Alkyl Chain | 750-950 | 4.5-6.5 | 120-180 |
| Short PEG (2-4 units) | 800-1000 | 3.0-5.0 | 150-220 |
| Long PEG (6-8 units) | 900-1100 | 2.5-4.5 | 180-250 |
Table 3: Biological Activity of PROTACs with Varying PEG Linker Length
| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 2 | 150 | 85 |
| PROTAC-B | 4 | 50 | 95 |
| PROTAC-C | 6 | 25 | >98 |
| PROTAC-D | 8 | 80 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
Application Note and Protocol: A Step-by-Step Guide to the Boc Deprotection of Benzyl-PEG6-NHBoc
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Benzyl-PEG6-NHBoc. The protocols and data presented are intended to assist researchers in obtaining the deprotected primary amine, Benzyl-PEG6-NH2, a key intermediate in the synthesis of PROTACs, antibody-drug conjugates, and other advanced bioconjugates.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1][2] The deprotection of Boc-protected amines is a crucial step in multi-step syntheses, particularly in the construction of complex molecules like peptide-drug conjugates and PEGylated compounds.[3][4]
This protocol focuses on the deprotection of this compound, a heterobifunctional linker. The strategy relies on the acid-lability of the Boc group, which can be selectively removed in the presence of the benzyl (Bn) group. The benzyl group is stable to acidic conditions but can be removed by catalytic hydrogenolysis, making the Boc/Bn pair an excellent orthogonal protection strategy.[4] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with dichloromethane (DCM).
Reaction Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. The key steps are as follows:
-
Protonation : The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA).
-
Fragmentation : The protonated intermediate becomes unstable, leading to the loss of a stabilized tertiary carbocation (tert-butyl cation) and the formation of a carbamic acid.
-
Decarboxylation : The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation : Under the acidic reaction conditions, the newly formed free amine is protonated, yielding the corresponding ammonium salt (e.g., a TFA salt).
Experimental Protocol
This protocol describes a standard laboratory procedure for the Boc deprotection of this compound using trifluoroacetic acid.
3.1. Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
3.2. Deprotection Procedure
-
Dissolution : Dissolve the Boc-protected PEG linker (this compound) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm upon acid addition.
-
Acid Addition : Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the initial DCM volume.
-
Reaction : Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-4 hours.
3.3. Work-up and Isolation
Method A: Isolation as the TFA Salt
-
Solvent Removal : Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA : To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three more times.
-
Final Product : The resulting residue is the TFA salt of the deprotected amine (Benzyl-PEG6-NH2·TFA), which is often a viscous oil. This salt can typically be used directly in subsequent reactions without further purification.
Method B: Isolation as the Free Amine
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Neutralization : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Extraction : Separate the organic layer. The aqueous layer can be back-extracted with the organic solvent to maximize yield.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine (Benzyl-PEG6-NH2).
Data Presentation: Reaction Conditions
The efficiency of Boc deprotection can vary based on the substrate and specific conditions. The following table summarizes common reaction conditions reported in the literature for Boc deprotection using TFA.
| Reagent System | Substrate Concentration | Temperature | Reaction Time | Typical Outcome | Reference |
| 25% TFA in DCM | Not specified | Room Temp. | 2 hours | Complete deprotection | |
| 50% TFA in DCM | 0.19 mmol in 1 mL DCM | Room Temp. | 2 hours | Complete deprotection | |
| 20-50% TFA in DCM | 0.1-0.2 M | 0°C to Room Temp. | 1-2 hours | Complete deprotection | |
| Neat TFA in DCM | 59.7 mmol in 120 mL DCM | Room Temp. | 18 hours | Complete deprotection for a specific substrate | |
| 4M HCl in Dioxane | Not specified | Room Temp. | 1-4 hours | Alternative to TFA; product precipitates as HCl salt |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the Boc deprotection of this compound.
Caption: Workflow for Boc deprotection of this compound.
Troubleshooting
-
Incomplete Deprotection : If monitoring shows significant starting material remaining, the reaction time can be extended. Alternatively, the concentration of TFA can be increased. Steric hindrance from the PEG chain can sometimes slow the reaction rate.
-
Side Products : The tert-butyl cation generated during the reaction can sometimes lead to side reactions. While less common for PEG linkers, the addition of a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) can mitigate this if sensitive functional groups are present.
-
Product Isolation Issues : If the deprotected amine salt is difficult to handle as an oil, it can be precipitated by adding a non-polar solvent like cold diethyl ether.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The deprotection reaction releases carbon dioxide and isobutylene gas . Ensure the reaction vessel is not sealed to avoid pressure buildup.
References
Application Notes and Protocols for Amide Bond Formation with Benzyl-PEG6-NHBoc and a Target Binder
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Application Notes
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules is a widely utilized strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This process can lead to a longer circulating half-life, improved stability, increased water solubility, and reduced immunogenicity of the parent molecule.[3][4][5] These benefits are primarily achieved through an increase in the hydrodynamic volume of the molecule, which reduces renal clearance, and by sterically shielding the molecule from proteolytic enzymes and the host's immune system.
This document provides a detailed protocol for the formation of a stable amide bond between a carboxyl-containing "target binder" (e.g., a protein, peptide, or small molecule) and the amine group of Benzyl-PEG6-NHBoc. The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker is first removed under acidic conditions to expose the primary amine. This amine is then coupled to a carboxylic acid on the target binder using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable amide linkage.
The successful conjugation of the PEG linker can significantly alter the therapeutic profile of the target binder. For instance, PEGylated biologics often exhibit prolonged residence time in the body, allowing for less frequent dosing regimens and improved patient compliance. However, it is crucial to characterize the final conjugate to determine the degree of PEGylation and ensure the retention of biological activity, as excessive or non-specific modification can sometimes hinder the interaction with its therapeutic target. Potential immunogenicity related to the PEG moiety itself, through the formation of anti-PEG antibodies, is also a consideration in the development of PEGylated therapeutics.
II. Diagrams of Key Processes and Pathways
Experimental Workflow
Caption: Workflow for the conjugation of Benzyl-PEG6-NH2 to a target binder.
Logical Relationship of PEGylation Benefits
References
- 1. researchgate.net [researchgate.net]
- 2. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 3. graphviz.org [graphviz.org]
- 4. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
Application Notes and Protocols: Benzyl-PEG6-NHBoc Conjugation to Cereblon Binders for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two. Cereblon (CRBN), a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, is a widely used E3 ligase in PROTAC design. Ligands for CRBN, such as thalidomide and its analogs lenalidomide and pomalidomide, act as molecular glues, modulating the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of neosubstrates.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and ability to provide the necessary length and flexibility for optimal ternary complex formation.
This document provides detailed application notes and protocols for the conjugation of Benzyl-PEG6-NHBoc, a monofunctional PEG linker with a Boc-protected amine, to the Cereblon E3 ligase ligand, pomalidomide. This conjugation serves as a key step in the synthesis of CRBN-recruiting PROTACs.
Signaling Pathway and Mechanism of Action
The CRL4-CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome pathway. It is composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA Damage Binding Protein 1 (DDB1), and Cereblon (CRBN) as the substrate receptor. In the presence of a Cereblon-binding ligand, such as pomalidomide, the substrate specificity of the complex is altered, leading to the recruitment of "neosubstrates" that are not endogenous targets of CRBN. This induced proximity results in the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. PROTACs leverage this mechanism by tethering a POI ligand to a Cereblon binder, thereby presenting the POI as a neosubstrate for degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Modular Workflow for the Synthesis of PROTACs Incorporating a PEG6 Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that feature a hexaethylene glycol (PEG6) linker. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][][3][4] The modular nature of PROTACs, consisting of a target protein ligand (warhead), an E3 ubiquitin ligase ligand, and a linker, allows for systematic optimization.[5] The PEG6 linker is a commonly used flexible linker that can enhance solubility and influence the formation of a productive ternary complex between the target protein and the E3 ligase.
This guide outlines two common and robust synthetic strategies for coupling the PROTAC components: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
PROTAC Mechanism of Action
PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.
Caption: PROTAC Mechanism of Action.
Experimental Workflow Overview
The synthesis of a PROTAC with a PEG6 linker is a modular process. The general workflow involves the synthesis or acquisition of the warhead and E3 ligase ligand, functionalized for conjugation to a bifunctional PEG6 linker.
Caption: General PROTAC Synthesis Workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG6 linker. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG6 Linker
This protocol describes the sequential coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG6 linker, followed by coupling to the second component.
Step 1A: Amide Coupling of Component A (Warhead or E3 Ligase Ligand) with Amine-PEG6-Boc
| Reagents and Materials |
| Component A-COOH (1.0 eq) |
| Amine-PEG6-Boc (1.1 eq) |
| HATU (1.2 eq) |
| DIPEA (3.0 eq) |
| Anhydrous DMF |
| Nitrogen atmosphere |
| Standard glassware for organic synthesis |
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG6-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEG6-Boc.
Step 1B: Boc Deprotection
| Reagents and Materials |
| Component A-PEG6-Boc (1.0 eq) |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (DCM) |
Procedure:
-
Dissolve Component A-PEG6-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt is often used directly in the next step.
Step 1C: Final Amide Coupling with Component B
Follow the procedure in Step 1A, using Component A-PEG6-NH2 as the amine and Component B-COOH as the carboxylic acid.
| Expected Outcome | |
| Yield | 30-70% (over 3 steps) |
| Purity | >95% (after purification) |
Protocol 2: Synthesis of a Triazole-Linked PROTAC via Click Chemistry
This protocol describes the CuAAC reaction between an azide-functionalized component and an alkyne-functionalized component.
| Reagents and Materials |
| Component A-Alkyne (1.0 eq) |
| Component B-PEG6-Azide (1.0 eq) |
| Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq) |
| Sodium ascorbate (0.2 eq) |
| Solvent mixture (e.g., t-BuOH/H2O or DMF) |
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEG6-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
| Expected Outcome | |
| Yield | 50-95% |
| Purity | >95% (after purification) |
Purification and Characterization
Proper purification and characterization are critical to ensure the identity and purity of the synthesized PROTAC.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitor reaction progress and confirm molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |
Biological Evaluation
Once the PROTAC is synthesized and characterized, its biological activity must be evaluated.
| Assay | Purpose | Representative Data |
| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Determine binding affinities (KD) to the target protein and E3 ligase. | Binary KD (PROTAC to POI), Binary KD (PROTAC to E3 Ligase) |
| Western Blot | Quantify the reduction in target protein levels in cells. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) |
| HiBiT Assay | A sensitive, quantitative measure of protein degradation in live cells. | DC50, Dmax |
| Ternary Complex Formation Assays (e.g., TR-FRET) | Assess the ability of the PROTAC to induce the formation of the ternary complex. | Ternary complex EC50 |
The following table summarizes representative quantitative data for the activity of a hypothetical PROTAC with a PEG6 linker.
| PROTAC ID | Linker | Target | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-PEG6-1 | PEG6 | BRD4 | VHL | 25 | >90 |
| PROTAC-PEG6-2 | PEG6 | BTK | CRBN | 15 | >95 |
Note: The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The synthesis of a library of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.
References
Application Notes and Protocols for the Purification of Benzyl-PEG6-NHBoc-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] The unique tripartite structure of a PROTAC—comprising a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates a multi-faceted approach to their synthesis and purification. The linker, in particular, plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[2][3]
This document provides detailed application notes and protocols for the purification of PROTACs containing a Benzyl-PEG6-NHBoc linker. This linker incorporates a flexible polyethylene glycol (PEG) chain to enhance solubility and cell permeability, a benzyl group which can influence conformational rigidity, and a Boc-protecting group for controlled, stepwise synthesis.[4] The purification of these molecules can be challenging due to their relatively high molecular weight, potential for aggregation, and the presence of closely related impurities.[5] The following sections outline effective purification strategies, including flash chromatography and preparative high-performance liquid chromatography (HPLC), along with methods for purity assessment.
PROTAC Mechanism of Action and Synthesis Workflow
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC is a modular process, often involving the sequential coupling of the warhead, linker, and E3 ligase ligand.
Caption: General mechanism of PROTAC-mediated protein degradation and synthesis.
Purification Strategies for this compound-Containing PROTACs
The purification of PROTACs often involves a multi-step process to remove unreacted starting materials, reagents, and reaction byproducts. The Boc-protecting group on the linker allows for purification of the intermediate before the final deprotection and coupling steps.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds and is particularly useful for the initial purification of Boc-protected PROTAC intermediates. The choice of stationary and mobile phases is critical for achieving good separation.
Experimental Protocol: Flash Chromatography of a Boc-Protected PROTAC Intermediate
-
Column Preparation:
-
Select a silica gel column appropriate for the scale of the reaction.
-
Equilibrate the column with the initial mobile phase (e.g., a low polarity solvent system like Hexanes/Ethyl Acetate).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the crude product onto a small amount of silica gel for dry loading, which often provides better resolution.
-
-
Chromatography:
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. The optimal gradient will depend on the specific PROTAC and impurities. A common gradient is from 100% Hexanes to 100% Ethyl Acetate, followed by a further increase in polarity with methanol if necessary.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC) or a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Boc-protected PROTAC intermediate.
-
Data Presentation: Representative Flash Chromatography Purification Data
| Intermediate Stage | Stationary Phase | Mobile Phase Gradient | Typical Yield (%) | Purity (by LC-MS) (%) |
| Warhead-Linker Conjugate | Silica Gel | 0-100% Ethyl Acetate in Hexanes | 70-85 | >95 |
| E3 Ligand-Linker Conjugate | Silica Gel | 0-10% Methanol in Dichloromethane | 65-80 | >95 |
Note: The yields and purities are representative and may vary depending on the specific reaction conditions and the nature of the warhead and E3 ligase ligands.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used for the final purification of PROTACs to achieve high purity (>98%). Reversed-phase HPLC is the most common mode used for PROTAC purification.
Experimental Protocol: Preparative RP-HPLC of the Final PROTAC
-
System Preparation:
-
Use a preparative HPLC system equipped with a UV detector.
-
Select a suitable reversed-phase column (e.g., C18) with a pore size appropriate for the molecular weight of the PROTAC.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in acetonitrile or methanol.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified PROTAC in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Combine the pure fractions and lyophilize to obtain the final purified PROTAC as a solid.
-
Data Presentation: Representative Preparative HPLC Purification Data
| PROTAC Target | Column | Mobile Phase Gradient (ACN in H₂O with 0.1% TFA) | Flow Rate (mL/min) | Typical Yield (%) | Final Purity (by HPLC) (%) |
| BRD4 | C18, 10 µm, 250 x 21.2 mm | 20-80% over 40 min | 15 | 40-60 | >98 |
| BTK | C18, 5 µm, 150 x 19 mm | 30-90% over 30 min | 10 | 35-55 | >99 |
Note: The specific conditions, yields, and purities are illustrative and require optimization for each individual PROTAC molecule.
Purity Assessment
Accurate assessment of purity is critical to ensure the reliability of biological data. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection is the primary method for determining the purity of the final PROTAC. A single, sharp peak indicates high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the purified PROTAC by providing its molecular weight and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final PROTAC and key intermediates.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound-containing PROTAC.
Caption: A typical workflow for PROTAC synthesis and purification.
Conclusion
The purification of this compound-containing PROTACs requires a systematic approach utilizing a combination of chromatographic techniques. Flash chromatography is effective for the purification of Boc-protected intermediates, while preparative HPLC is essential for obtaining highly pure final products. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize purification strategies for their specific PROTAC molecules. Careful attention to purity assessment is paramount for ensuring the quality and reliability of these powerful therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: LC-MS Characterization of PROTACs Synthesized with Benzyl-PEG6-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Benzyl-PEG6-NHBoc linker by Liquid Chromatography-Mass Spectrometry (LC-MS). PROTACs represent a novel therapeutic modality that induces targeted protein degradation. Their unique tripartite structure—comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a linker—necessitates robust analytical methods for their characterization and quantification. This document outlines the experimental workflow, from sample preparation to LC-MS/MS analysis, and includes representative data and visualizations to guide researchers in this critical aspect of PROTAC development.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[][4]
The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are commonly used due to their ability to enhance solubility and provide synthetic flexibility. This compound is a commercially available PEG-based linker used in the synthesis of PROTACs.
Accurate characterization and quantification of PROTACs are essential for preclinical and clinical development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for the analysis of PROTACs in complex biological matrices. This application note details a comprehensive LC-MS/MS method for the characterization of PROTACs synthesized with a this compound linker.
PROTAC Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the experimental workflow for LC-MS characterization.
Experimental Protocols
Materials and Reagents
-
PROTAC synthesized with this compound linker
-
Rat or human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound, if available. For this protocol, a stable isotope-labeled version of the PROTAC or a related analog is recommended.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting PROTACs from biological matrices.
-
Spiking: Spike 10 µL of the PROTAC stock solution into 90 µL of plasma to achieve the desired concentration for calibration curve standards and quality control (QC) samples.
-
Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard, if used) to the 100 µL plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization depending on the specific PROTAC and instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temp. | 350-500°C |
| Cone Gas Flow | 50-150 L/hr |
| Desolvation Gas Flow | 600-1000 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be determined by infusing a standard solution of the PROTAC and performing a product ion scan. Fragmentation is likely to occur at the linker and on the ligands.
Data Presentation and Quantitative Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 3: Representative Quantitative Performance
| Parameter | Typical Value |
| Linear Dynamic Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
Conclusion
This application note provides a comprehensive framework for the LC-MS characterization of PROTACs synthesized with a this compound linker. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data tables and visualizations, offer a practical guide for researchers in the field of targeted protein degradation. The described methodology is sensitive, robust, and suitable for the quantitative analysis of these novel therapeutic agents in biological matrices, thereby supporting their discovery and development.
References
Application Notes and Protocols for Click Chemistry Utilizing Benzyl-PEG6-NHBoc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Benzyl-PEG6-NHBoc and its derivatives in click chemistry for bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the seamless integration of this versatile linker into your research and development pipelines.
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional linker containing a benzyl group for potential aromatic interactions or as a stable protecting group, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine.[1] The terminal amine, after deprotection, serves as a versatile handle for subsequent conjugation reactions. In the context of click chemistry, this primary amine is typically converted into either an azide or an alkyne to participate in highly efficient and specific cycloaddition reactions.
The PEG linker itself offers significant advantages in bioconjugation and drug development. It can improve the pharmacokinetic properties of molecules by increasing their hydrodynamic radius, which reduces renal clearance and extends circulation time.[2][3] PEGylation is also known to enhance the solubility and stability of hydrophobic drugs and can reduce the immunogenicity of conjugated biomolecules.[4][5]
Core Applications in Drug Discovery and Development
The primary application of this compound derivatives lies in the construction of complex biomolecules where precise control over ligation is crucial. One of the most prominent uses is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Key Applications Include:
-
PROTAC Synthesis: The deprotected Benzyl-PEG6-amine can be functionalized to connect a target protein ligand to an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: PEG linkers are widely used in ADCs to connect a cytotoxic payload to a monoclonal antibody, improving the ADC's therapeutic index.
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to introduce labels, imaging agents, or other functionalities.
-
Surface Modification: Functionalization of surfaces for biomedical devices and diagnostic assays.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine, Benzyl-PEG6-amine, which is the precursor for subsequent functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield Benzyl-PEG6-amine as an oil. The product is typically used in the next step without further purification.
Quantitative Data Summary: Boc Deprotection
| Parameter | Condition | Expected Yield | Purity | Reference |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM (1:1) | >95% | >95% (by NMR) | |
| Reaction Time | 1-2 hours | |||
| Temperature | Room Temperature |
Protocol 2: Synthesis of Benzyl-PEG6-Azide
This protocol details the conversion of the primary amine of Benzyl-PEG6-amine to an azide, preparing it for reaction with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Benzyl-PEG6-amine
-
Azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride)
-
Copper(II) sulfate
-
Potassium carbonate
-
Methanol
-
DCM
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve Benzyl-PEG6-amine in methanol.
-
Add a solution of imidazole-1-sulfonyl azide hydrochloride in water.
-
Add copper(II) sulfate and potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Benzyl-PEG6-azide.
Quantitative Data Summary: Azide Synthesis
| Parameter | Condition | Expected Yield | Purity | Reference |
| Azidation Reagent | Imidazole-1-sulfonyl azide hydrochloride | 70-85% | >98% (by HPLC) | |
| Catalyst | Copper(II) sulfate | |||
| Base | Potassium carbonate | |||
| Solvent | Methanol/Water | |||
| Reaction Time | 12-24 hours | |||
| Temperature | Room Temperature |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between Benzyl-PEG6-azide and a terminal alkyne-functionalized molecule (e.g., a PROTAC ligand or a modified peptide).
Materials:
-
Benzyl-PEG6-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyne-functionalized molecule and Benzyl-PEG6-azide in a 1:1 mixture of t-butanol and water.
-
Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Quantitative Data Summary: CuAAC Reaction
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactants | Benzyl-PEG6-azide, Alkyne-functionalized molecule | 60-90% | >95% (by HPLC) | |
| Catalyst | CuSO₄·5H₂O | |||
| Reducing Agent | Sodium ascorbate | |||
| Solvent | t-Butanol/Water (1:1) | |||
| Reaction Time | 4-12 hours | |||
| Temperature | Room Temperature |
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological applications where the cytotoxicity of copper is a concern. It involves the reaction of Benzyl-PEG6-azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Benzyl-PEG6-azide
-
DBCO-functionalized molecule (e.g., DBCO-acid or DBCO-NHS ester)
-
Solvent (e.g., DMSO or a mixture of DMSO and aqueous buffer)
-
Standard laboratory glassware
Procedure:
-
Dissolve the DBCO-functionalized molecule and Benzyl-PEG6-azide in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
The product can often be used directly in biological assays or purified by HPLC if necessary.
Quantitative Data Summary: SPAAC Reaction
| Parameter | Condition | Expected Yield | Purity | Reference |
| Reactants | Benzyl-PEG6-azide, DBCO-functionalized molecule | >90% | >95% (by HPLC) | |
| Solvent | DMSO or DMSO/aqueous buffer | |||
| Reaction Time | 1-4 hours | |||
| Temperature | Room Temperature |
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a this compound derived linker.
Caption: A generalized workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Click Chemistry
The following diagram outlines the key steps in a typical click chemistry experiment for bioconjugation.
Caption: A standard experimental workflow for a click chemistry reaction.
References
Solid-Phase Synthesis of PROTACs Utilizing a Benzyl-PEG6-NHBoc Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] The linker plays a crucial role in PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[3] Polyethylene glycol (PEG) linkers, such as the Benzyl-PEG6-NHBoc linker, are frequently employed to enhance solubility and provide synthetic handles for modular assembly.[4]
Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of PROTAC libraries. By immobilizing one of the components on a solid support, purification is simplified, and excess reagents can be used to drive reactions to completion.[5]
PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated protein degradation is a multi-step process initiated by the formation of the ternary complex.
Caption: PROTAC Mechanism of Action.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using a this compound linker typically follows a modular and sequential workflow. This involves the initial immobilization of either the POI ligand or the E3 ligase ligand onto a solid support, followed by linker coupling, and finally, the addition of the second ligand before cleavage and purification.
Caption: Solid-Phase PROTAC Synthesis Workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of PROTACs using a this compound linker. Optimization of reaction times, equivalents of reagents, and specific coupling agents may be necessary for different ligands.
Protocol 1: Immobilization of the First Ligand (e.g., E3 Ligase Ligand)
-
Resin Swelling: Swell aminomethylated polystyrene resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Ligand Coupling:
-
To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (2-3 equivalents).
-
Add a coupling agent such as HATU (2-3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 16-24 hours.
-
-
Washing: Sequentially wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of this compound Linker
-
Resin Swelling: Swell the ligand-functionalized resin in DMF.
-
Linker Coupling:
-
To the resin, add a solution of this compound (2 equivalents) and a suitable base such as DIPEA (4 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Boc Deprotection and Second Ligand Coupling
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.
-
-
Neutralization:
-
Wash the resin with DCM (3 times).
-
Neutralize with a solution of 10% DIPEA in DCM (3 times).
-
Wash again with DCM (3 times).
-
-
Second Ligand Coupling:
-
To the resin, add a solution of the carboxylic acid-functionalized POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, and 2.5% water).
-
Suspend the resin in the cleavage cocktail and shake at room temperature for 1-2 hours.
-
-
Work-up:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude PROTAC with cold diethyl ether.
-
-
Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for solid-phase PROTAC synthesis and subsequent biological evaluation. Note that these values are illustrative and can vary significantly based on the specific ligands and reaction conditions.
Table 1: Representative Yields in Solid-Phase PROTAC Synthesis
| Synthesis Step | Reagent Equivalents (Typical) | Reaction Time (hours) | Purity (crude, %) | Yield (%) |
| Ligand 1 Immobilization | Ligand (2-3 eq), HATU (2-3 eq), DIPEA (4-6 eq) | 16-24 | >80 | 85-95 |
| Linker Coupling | Linker (2 eq), DIPEA (4 eq) | 24 | >75 | 80-90 |
| Ligand 2 Coupling | Ligand (3 eq), HATU (3 eq), DIPEA (6 eq) | 16 | >70 | 75-85 |
| Final PROTAC (after purification) | - | - | >95 | 20-50 (overall) |
Table 2: Representative Biological Activity of Synthesized PROTACs
| PROTAC ID | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC-A | BRD4 | Alkyl/PEG | 300 | 65 | MV-4-11 | |
| PROTAC-B | BTK | PEG6 | 2.2 | 97 | Mino | |
| PROTAC-C | HDAC3 | PEG | 440 | 77 | HCT116 | |
| PROTAC-D | BRD4 | PEG | 97.1 | 88 | MDA-MB-231 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Conclusion
The solid-phase synthesis of PROTACs utilizing a this compound linker provides a robust and efficient platform for the rapid development of novel protein degraders. The modular nature of this approach allows for systematic optimization of the linker and ligands to achieve desired potency and selectivity. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Cellular Uptake and Permeability of PROTACs with PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4] Upon entering a cell, a PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.
A critical challenge in PROTAC development is ensuring efficient cell permeability to reach intracellular targets. Due to their large size (often >800 Da) and complex structures, many PROTACs exhibit poor membrane permeability, falling into the "beyond Rule of 5" chemical space. The linker, particularly the commonly used polyethylene glycol (PEG) linker, plays a pivotal role in modulating the physicochemical properties that govern cellular uptake. PEG linkers can enhance water solubility and influence the PROTAC's conformational dynamics, which in turn affects permeability. Flexible PEG linkers may allow the PROTAC to adopt folded conformations that shield polar surface areas, a feature correlated with higher cell permeability.
Therefore, accurate and robust assessment of cellular uptake and permeability is essential for optimizing PROTAC design and predicting in vivo efficacy. This document provides detailed protocols for key assays used to evaluate PROTAC permeability.
Key Permeability and Uptake Assays
The permeability of PROTACs is typically evaluated using a combination of cell-free and cell-based assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is ideal for early-stage screening to assess a compound's intrinsic passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.
-
Cellular Uptake Quantification by LC-MS/MS: This method directly measures the intracellular concentration of a PROTAC after incubation with cells. It is the gold standard for determining how much of the compound accumulates inside the cell, which is crucial for its efficacy.
Data Presentation: Comparing PROTAC Permeability
Quantitative data from these assays are crucial for structure-permeability relationship (SPR) studies. The following table provides an illustrative example of how to present such data for a series of PROTACs with varying PEG linker lengths.
| PROTAC ID | Linker Composition | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | Intracellular Conc. (nM) at 1 µM external |
| PROTAC-A1 | Alkyl C8 | 0.8 | 0.5 | 5.2 | 85 |
| PROTAC-A2 | PEG2 | 0.6 | 0.4 | 3.1 | 120 |
| PROTAC-A3 | PEG4 | 0.4 | 0.2 | 2.5 | 150 |
| PROTAC-A4 | PEG6 | 0.2 | <0.1 | 1.8 | 115 |
| PROTAC-A5 | Phenyl-PEG2 | 1.1 | 0.9 | 1.5 | 180 |
Data are hypothetical and for illustrative purposes. This table structure allows for a clear comparison of how modifying the PEG linker can impact passive permeability (PAMPA), net influx in a biological system (Caco-2 A→B), engagement with efflux transporters, and ultimate intracellular accumulation. For instance, increasing PEG length (A2 to A4) can decrease passive permeability, while strategic modifications like adding rigid groups can improve it (A5).
Visualizing PROTAC Mechanism and Assay Workflows
PROTAC Mechanism of Action
The journey of a PROTAC begins with crossing the cell membrane to engage its intracellular targets. Once inside, it orchestrates the degradation of the target protein.
Caption: PROTAC cellular entry and catalytic cycle of protein degradation.
Experimental Workflow: PAMPA
The PAMPA workflow is a streamlined, cell-free method for assessing passive permeability.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Experimental Workflow: Cellular Uptake by LC-MS/MS
This workflow details the direct measurement of PROTAC concentration within cells.
References
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing linker length in PROTACs: is Benzyl-PEG6-NHBoc ideal?
This technical support center provides guidance and answers frequently asked questions regarding the optimization of linker length in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the utility of PEG-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
The linker in a PROTAC is a crucial component that connects the ligand for the target protein (warhead) to the ligand for an E3 ubiquitin ligase. Its primary role is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker dictate the distance and relative orientation between the two proteins, which in turn significantly impacts the efficiency of ubiquitination and subsequent degradation of the target protein. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to potent and selective degradation.
Q2: Is there an "ideal" linker length for all PROTACs?
No, there is no universal "ideal" linker length for all PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The topology of the binding sites on both proteins and the required orientation for effective ubiquitination are key determinants. For instance, a short, rigid linker might be optimal for one system, while a longer, more flexible linker may be necessary for another to span a larger distance and allow for the necessary conformational adjustments.
Q3: What are the advantages of using PEG linkers in PROTACs?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to several advantageous properties:
-
Improved Solubility and Permeability: PEG chains are hydrophilic, which can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, improving its drug-like properties.
-
Flexibility: The inherent flexibility of the PEG chain allows for conformational sampling, which can help in achieving a productive ternary complex geometry.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can also minimize non-specific binding to other proteins and surfaces.
-
Tunability: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the linker length.
Q4: Is Benzyl-PEG6-NHBoc an ideal linker?
This compound is a chemical building block used in the synthesis of PROTAC linkers, rather than a complete linker itself. The "NHBoc" is a Boc-protected amine, which would be deprotected and coupled to either the warhead or the E3 ligase ligand during synthesis. The "Benzyl" group could be part of the final linker structure or a synthetic handle.
A linker derived from this building block, such as a benzyl-PEG6 moiety, is not inherently "ideal" but offers a specific combination of properties: a degree of rigidity from the benzyl group and flexibility and hydrophilicity from the PEG6 chain. Its suitability would need to be empirically determined for each specific target and E3 ligase combination. The key is to systematically evaluate different linker compositions and lengths to find the optimal one for a given system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low degradation efficiency (low Dmax) | The linker may be too short or too long, preventing the formation of a stable and productive ternary complex. | Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). |
| The linker may be too rigid, restricting the necessary conformational changes for ubiquitination. | Introduce more flexible elements into the linker, such as longer PEG chains or alkyl chains. | |
| The linker composition may be leading to poor solubility or cell permeability. | Incorporate more hydrophilic moieties like PEG into the linker. | |
| Poor ternary complex formation | The linker does not allow for favorable protein-protein interactions between the target and the E3 ligase. | Vary the attachment points of the linker on the warhead or the E3 ligase ligand. |
| The linker chemistry is sterically hindering the binding of one or both ligands. | Redesign the linker to minimize steric clashes. | |
| "Hook Effect" observed at high concentrations | At high concentrations, the PROTAC forms binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex. | This is an inherent property of the PROTAC mechanism. The focus should be on optimizing potency at lower concentrations through linker and ligand modifications. |
| Off-target effects or toxicity | The linker may contribute to non-specific binding or have its own unintended biological activity. | Modify the linker chemistry to improve its physicochemical properties and reduce non-specific interactions. |
Quantitative Data Summary
The following tables summarize data from studies on PROTAC linker optimization, illustrating the impact of linker length on degradation efficiency.
Table 1: Effect of PEG Linker Length on BRD4 Degradation by ARV-771 Analogs
| PROTAC Analog | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Analog 1 | 10 | >1000 | <20 |
| Analog 2 | 13 | 5 | >95 |
| ARV-771 | 16 | <1 | >98 |
| Analog 3 | 19 | 10 | >95 |
| Analog 4 | 22 | 50 | ~80 |
Data is illustrative and based on trends reported in the literature.
Table 2: Impact of Alkyl vs. PEG Linkers on Estrogen Receptor-α (ERα) Degradation
| PROTAC | Linker Type | DC50 (nM) |
| PROTAC A | C8 Alkyl | 15 |
| PROTAC B | PEG3 | 8 |
| PROTAC C | C12 Alkyl | 25 |
| PROTAC D | PEG6 | 5 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a PEG Linker
This is a generalized protocol for the synthesis of a PROTAC using a PEG-based linker with a terminal amine for coupling.
-
Synthesis of Linker-Ligand Intermediate:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid handle) in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Add the Boc-protected PEG linker with a free amine (e.g., NH2-PEG6-NHBoc) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified linker-ligand intermediate in a solution of TFA in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
-
Final Coupling to Warhead:
-
Dissolve the target protein ligand (warhead) with a carboxylic acid handle in DMF.
-
Add coupling reagents (HATU, DIPEA).
-
Add the deprotected linker-ligand intermediate.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα, LNCaP for AR) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control for the desired time period (e.g., 18 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Diagrams
Caption: General mechanism of action for a PROTAC.
Caption: Workflow for PROTAC linker optimization.
Troubleshooting low yield in PROTAC synthesis with Benzyl-PEG6-NHBoc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues related to the use of Benzyl-PEG6-NHBoc linkers.
Troubleshooting Guide: Diagnosing Low PROTAC Yield
Low yield is a frequent challenge in the multi-step synthesis of PROTACs.[1] This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Low PROTAC Yield
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
Frequently Asked Questions (FAQs)
Section 1: Boc Deprotection of this compound
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
A: Incomplete removal of the Boc (tert-Butyloxycarbonyl) group is a common issue that prevents subsequent coupling reactions. Several factors can contribute to this:
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. Weak or dilute acid may not be sufficient. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[2] If you are using a 20% TFA/DCM solution, consider increasing the concentration to 50%.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While often run at room temperature for 1-2 hours, sterically hindered substrates or the bulky nature of PEG chains may slow the reaction, requiring longer times.[2][3]
-
Solvent Issues: The solvent must fully dissolve both the PEG-linker and the acid. DCM is a common choice, but if your substrate has poor solubility, the reaction will be inefficient.
-
Moisture: Water can interfere with the reaction. Ensure you are using anhydrous solvents.
Q2: I'm observing significant side products after my Boc deprotection step. What could be happening?
A: Acidic conditions used for Boc removal can sometimes lead to undesired side reactions, especially if other sensitive functional groups are present in your molecule:
-
Cleavage of Other Protecting Groups: Acid-labile groups like t-butyl esters may also be cleaved by TFA.
-
Degradation of Sensitive Moieties: Some functional groups can be sensitive to strong acidic conditions.
-
Actionable Advice: If you suspect side reactions, monitor the reaction closely by TLC or LC-MS. If necessary, consider a milder deprotection system, such as 4M HCl in 1,4-dioxane, which can sometimes be more selective.
Section 2: Amide Coupling Step
Q3: My amide coupling reaction between the deprotected PEG linker and my protein binder/E3 ligand has a very low yield. What should I check first?
A: Low yields in amide coupling are often traced back to a few key areas. A systematic check is the best approach:
-
Purity of Starting Materials: Impurities in either the amine (deprotected linker) or the carboxylic acid component can inhibit the reaction. Ensure all starting materials are pure and dry. The presence of residual TFA from the deprotection step can protonate the amine, rendering it non-nucleophilic. It is crucial to thoroughly remove TFA or neutralize it with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Reagent Quality: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are moisture-sensitive and degrade over time. Use fresh, high-quality reagents.
-
Reaction Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can hydrolyze the activated acid intermediate.
Q4: What is the optimal order of addition for a HATU coupling reaction, and how does it impact yield?
A: The order of addition is critical for efficient amide bond formation and minimizing side products. The generally accepted best practice is to pre-activate the carboxylic acid.
-
Recommended Procedure: Dissolve the carboxylic acid component, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous polar aprotic solvent such as DMF. Allow this mixture to stir for several minutes (5-15 min) at room temperature to form the activated ester intermediate. Then, add the amine component (the deprotected PEG linker) to the pre-activated mixture.
-
Rationale: Adding the amine last prevents it from reacting directly with HATU, which is a known side reaction that consumes the amine and reduces yield.
| Parameter | Recommendation | Rationale |
| Order of Addition | 1. Carboxylic Acid, HATU, Base2. Stir 5-15 min3. Add Amine | Pre-activates the acid and prevents side reactions with the amine. |
| Stoichiometry | Acid (1.0 eq), HATU (1.1-1.2 eq), Amine (1.1-1.2 eq), Base (2-3 eq) | A slight excess of amine and coupling reagent can drive the reaction to completion. |
| Solvent | Anhydrous DMF, DCM, or DMSO | Good solubility for reactants is crucial. DMF is often preferred for its polarity and compatibility with HPLC purification. |
| Temperature | 0°C to Room Temperature | Activation is sometimes performed at 0°C, then warmed to RT after amine addition to control the reaction rate. |
Q5: My PROTAC is difficult to purify, leading to significant product loss. Are there special considerations for PEGylated compounds?
A: Yes, the PEG linker introduces specific purification challenges.
-
Poor Retention on Reverse Phase HPLC: The hydrophilic nature of the PEG chain can lead to poor retention and co-elution with polar byproducts like urea from coupling reagents.
-
Broad Peaks: PEGylated molecules are often conformationally flexible, which can result in broad peaks during chromatography, making separation from impurities difficult.
-
Solubility: While PEG enhances water solubility, PROTACs are often large molecules that may have poor solubility in common organic solvents used for normal-phase chromatography.
Purification Tips:
-
Orthogonal Purification: If a single chromatography step gives poor results, try a two-step (orthogonal) approach. For example, perform an initial clean-up with normal-phase flash chromatography to remove non-polar impurities, followed by a final purification using reverse-phase preparative HPLC.
-
Modified Gradients: Use shallow gradients in your HPLC method to improve the resolution between your product and closely eluting impurities.
-
Solvent Choice: For reverse-phase HPLC, using acetonitrile/water is standard. For normal-phase, consider solvent systems like DCM/Methanol.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group from a PEG linker to yield the free amine as a TFA salt.
-
Preparation: Dissolve the Boc-protected PEG linker (1.0 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: Add Trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). A 1:1 mixture of DCM and TFA is common.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting amine TFA salt is often used directly in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the deprotected amine-PEG linker with a carboxylic acid-bearing molecule (e.g., a POI ligand).
-
Preparation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid component (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Activation: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Dissolve the amine-PEG-linker TFA salt (1.1 eq) in a minimal amount of anhydrous DMF and add it to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Purification: Upon completion, the crude reaction mixture can often be diluted with DMSO/water and purified directly by preparative reverse-phase HPLC to isolate the final PROTAC.
Diagram: General PROTAC Synthesis Workflow
Caption: A generalized synthetic workflow for building a PROTAC.
References
Technical Support Center: Addressing Steric Hindrance in Ternary Complex Formation with PEG6 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in PROTAC-mediated ternary complex formation, with a specific focus on the application of PEG6 linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC-mediated ternary complex formation?
A1: Steric hindrance occurs when the physical bulk of the PROTAC molecule, the target protein (Protein of Interest - POI), and the E3 ligase prevents them from forming a stable and productive ternary complex.[1] An improperly designed linker, either too short or too rigid, can lead to clashes between the protein surfaces, inhibiting the necessary proximity and orientation for ubiquitination.
Q2: How do PEG linkers, specifically PEG6, help in overcoming steric hindrance?
A2: Polyethylene glycol (PEG) linkers are flexible and hydrophilic, which can help to overcome steric hindrance by providing an optimal distance and spatial orientation between the POI and the E3 ligase.[2][] A PEG6 linker offers a balance of flexibility and length that can be sufficient to span the distance between the two proteins without the excessive conformational freedom that longer linkers might introduce, which could be entropically unfavorable.[]
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. This leads to a bell-shaped dose-response curve. Optimizing the linker, such as using a PEG6 linker, can sometimes help to stabilize the ternary complex and mitigate the hook effect.
Q4: What is "cooperativity" in ternary complex formation and why is it important?
A4: Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner upon binding to the other. Positive cooperativity, where the ternary complex is more stable than the individual binary complexes, is often a hallmark of an effective PROTAC. The linker plays a crucial role in mediating the protein-protein interactions that lead to cooperativity.
Troubleshooting Guides
Problem 1: No or very low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation due to Steric Hindrance | 1. Synthesize PROTACs with varying linker lengths (e.g., PEG4, PEG8) to assess the impact of linker length on degradation. 2. Confirm binary and ternary complex formation using biophysical assays like SPR or ITC. |
| Poor Cell Permeability | 1. Assess the physicochemical properties of the PROTAC. 2. Perform cell permeability assays (e.g., Caco-2). |
| "Hook Effect" at Tested Concentrations | 1. Perform a wide dose-response experiment (e.g., from pM to µM range) to identify the optimal concentration for degradation. |
| Incorrect E3 Ligase Choice | 1. Confirm that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the cell line being used. |
Problem 2: Inconsistent or non-reproducible degradation results.
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | 1. Ensure consistent cell passage numbers and confluency. 2. Optimize and standardize incubation times for PROTAC treatment. |
| Pipetting Errors | 1. Use calibrated pipettes and be meticulous with serial dilutions. |
| Protein Lysate and Western Blot Variability | 1. Ensure complete cell lysis and accurate protein quantification. 2. Use a reliable loading control and ensure you are in the linear range of detection for both the target and the loading control. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is target-dependent. Below is a representative summary of how linker length can influence key degradation parameters.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different PEG Linkers
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Kᴅ (nM) | Cooperativity (α) |
| PEG4 | 25 | 92 | 35 | 1.8 |
| PEG6 | 10 | >95 | 12 | 5.2 |
| PEG8 | 30 | 90 | 28 | 2.1 |
| Note: These are representative values synthesized from trends reported in the literature and will vary for different target-E3 ligase systems. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the measurement of binary and ternary complex binding kinetics.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC at various concentrations in the presence of a near-saturating concentration of the target protein.
-
Inject these solutions over the immobilized E3 ligase to measure the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) using the formula: α = Kᴅ (binary) / Kᴅ (ternary).
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
This protocol describes the thermodynamic characterization of binary and ternary complex formation.
-
Sample Preparation:
-
Prepare solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.
-
-
Ternary Titration:
-
To determine the affinity of the PROTAC to the E3 ligase in the presence of the target protein, titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein.
-
-
Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC evaluation.
References
Navigating PROTAC Permeability: A Technical Guide to PEG Linker Modification
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving PROTAC cell permeability by modifying the PEG linker. This resource aims to address specific experimental challenges with practical, data-driven solutions.
Troubleshooting Guides
This section addresses common problems encountered during PROTAC development, focusing on issues related to cell permeability and linker modification.
Problem 1: My PROTAC shows high biochemical potency but low cellular degradation activity.
-
Possible Cause: This discrepancy often points to poor cell permeability.[1] PROTACs, due to their large molecular weight (MW > 800 Da) and polar surface area (PSA), often fall "beyond the Rule of Five" (bRo5), hindering their ability to cross the cell membrane and reach intracellular targets.[1][2]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the calculated LogP (cLogP) and PSA of your PROTAC. High PSA and low cLogP can indicate potential permeability issues.
-
Conduct Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion or a Caco-2 permeability assay for a more comprehensive analysis that includes active transport and efflux.[3][4]
-
Modify the Linker:
-
Shorten the PEG Linker: Studies have shown that shorter linkers often lead to more permeable compounds.
-
Reduce Polarity: Replace amide bonds in the linker with bioisosteric esters to decrease the hydrogen bond donor (HBD) count and polarity.
-
Increase Rigidity: Substitute flexible PEG linkers with more rigid moieties like alkyl chains, piperidine, or piperazine to potentially improve permeability.
-
-
Problem 2: My PROTAC has poor recovery in the Caco-2 permeability assay.
-
Possible Cause: Low solubility and high non-specific binding of PROTACs in assay buffers can lead to inaccurate apparent permeability (Papp) values and poor recovery.
-
Troubleshooting Steps:
-
Optimize Assay Buffer: The presence of 0.5% BSA in the transport buffer has been shown to improve recovery for some PROTACs.
-
Extend Incubation Time with Caution: While extending the incubation period might seem intuitive, it can sometimes decrease recovery for certain PROTACs.
-
Assess Solubility: Determine the aqueous solubility of your PROTAC. If solubility is low, consider formulation strategies or linker modifications to enhance it. PEG linkers, for instance, are known to improve water solubility.
-
Problem 3: Modifying the PEG linker length negatively impacts ternary complex formation.
-
Possible Cause: The linker is not just a spacer; its length and composition are critical for orienting the warhead and the E3 ligase ligand to form a stable and productive ternary complex. An inappropriate linker length can introduce steric hindrance or fail to bridge the target protein and E3 ligase effectively.
-
Troubleshooting Steps:
-
Systematic Linker Length Evaluation: Synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for ternary complex formation and subsequent degradation.
-
Ternary Complex Formation Assays: Utilize techniques like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex with different linker variants.
-
Consider Linker Attachment Points: The "exit vectors" where the linker connects to the two ligands are crucial. Ensure the attachment points are solvent-exposed and do not interfere with the binding of either ligand to its respective protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing PEG linker length on PROTAC permeability?
A: Generally, increasing the number of PEG units in the linker reduces a PROTAC's permeability. This is often attributed to an increase in molecular weight and polar surface area. Shorter linkers typically result in more permeable compounds.
Q2: Are alkyl linkers always better than PEG linkers for permeability?
A: Not necessarily. While shorter alkyl linkers have been advocated to reduce polar surface area, some studies have found that PROTACs with alkyl linkers can be less permeable than their counterparts with short PEG linkers. The ether oxygens in a PEG linker may participate in intramolecular hydrogen bonding (IMHB), creating a more compact, "chameleon-like" conformation that shields polar groups and facilitates membrane passage.
Q3: How can I quantitatively assess the permeability of my PROTAC?
A: The most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective for early-stage screening.
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells that mimics the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.
Q4: What is the "hook effect" and how does it relate to PROTAC optimization?
A: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at very high concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly a permeability issue, it's a crucial aspect of PROTAC optimization that can be mistaken for poor cellular activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the impact of PEG linker modification on PROTAC permeability.
Table 1: Effect of PEG Linker Length on Permeability of VHL-based PROTACs
| PROTAC Series | Number of PEG Units | PAMPA Permeability (Pₑ x 10⁻⁶ cm/s) | Reference |
| MZ | 2 | 0.6 | |
| MZ | 3 | 0.03 | |
| AT | 1 | 0.005 | |
| AT | 2 | 0.0025 | |
| MZP | 2 | 0.02 | |
| MZP | 4 | 0.01 |
Table 2: Comparison of Linker Composition on Permeability
| PROTAC | Linker Composition | PAMPA Permeability (Pₑ x 10⁻⁶ cm/s) | Reference |
| 15 | 1-unit PEG | 0.005 | |
| 17 | Alkyl | 0.002 |
Table 3: Impact of Amide-to-Ester Substitution on Permeability
| PROTAC Modification | ALogP | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rationale for Improvement | Reference |
| Parental (Amide Linker) | 3.5 | 0.5 (Low) | High polarity, HBD present | |
| Ester Analogue | 4.2 | 2.5 (Medium) | Reduced polarity, HBD removed |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare Phospholipid Solution: Dissolve a suitable phospholipid (e.g., phosphatidylcholine) in a volatile organic solvent.
-
Coat Filter Membrane: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent like DMSO and then dilute into PBS (pH 7.4) to the final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate and place it on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
-
2. Caco-2 Permeability Assay
-
Principle: This assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium.
-
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® permeable supports and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Test Compound Solution: Dissolve the PROTAC in the transport buffer.
-
Perform Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
-
Perform Assay (Basolateral to Apical - B→A):
-
Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Analyze Samples: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux transporters.
-
Visualizations
Caption: The cellular mechanism of action for a PROTAC, highlighting the critical cell permeation step.
Caption: A troubleshooting workflow for addressing discrepancies between biochemical and cellular PROTAC activity.
Caption: Key strategies and considerations for modifying PEG linkers to enhance PROTAC permeability.
References
Technical Support Center: Boc Deprotection of Benzyl-PEG6-NHBoc
This guide is intended for researchers, scientists, and drug development professionals who are utilizing Benzyl-PEG6-NHBoc in their synthetic workflows. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crucial Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Boc deprotection of this compound?
The most common method for removing the tert-butyloxycarbonyl (Boc) protecting group is through acidolysis.[1] This is typically achieved using a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[2] A common starting point is a 20-50% solution of TFA in DCM, with the reaction often starting at 0°C and then warming to room temperature.[3]
Q2: What are the primary side reactions to be aware of during the Boc deprotection of this specific molecule?
The main side reactions of concern are:
-
tert-Butylation: The tert-butyl cation (t-Bu+) generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture.[4]
-
Benzyl Ether Cleavage: While generally stable to moderately acidic conditions, the benzyl ether linkage can be susceptible to cleavage by strong acids like TFA, particularly at elevated temperatures or with prolonged reaction times.[5]
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction's progress using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can help visualize the primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, the desired product, and any side products that may have formed.
Troubleshooting Guide
Problem 1: Incomplete or slow deprotection.
-
Potential Cause: Insufficient acid strength or concentration, low reaction temperature, or steric hindrance from the PEG chain. The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine.
-
Solution:
-
Increase the concentration of TFA in DCM (e.g., from 20% to 50%).
-
Allow the reaction to proceed for a longer time, monitoring by TLC or LC-MS.
-
If using low temperatures, allow the reaction to warm to room temperature.
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.
-
Problem 2: I am observing unexpected side products in my mass spectrometry data.
-
Potential Cause 1: tert-Butylation. An increase in mass of 56 Da (or multiples thereof) on your product or impurities suggests alkylation by the tert-butyl cation.
-
Solution 1: Use of Scavengers. To prevent tert-butylation, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or cresols.
-
Potential Cause 2: Benzyl Ether Cleavage. A loss of the benzyl group (91 Da) may indicate cleavage of the benzyl ether.
-
Solution 2: Milder Deprotection Conditions.
-
Switch to a milder acid system like 4M HCl in 1,4-dioxane, which is less prone to cleaving benzyl ethers.
-
If using TFA, ensure the reaction time is minimized and the temperature is not elevated. The addition of a scavenger can also help suppress this side reaction.
-
Problem 3: My final product is an oil and difficult to handle.
-
Potential Cause: The product is the TFA salt of the amine, which is often oily.
-
Solution:
-
After removing the TFA and solvent, perform an azeotropic distillation with toluene to remove residual TFA.
-
To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Alternatively, using 4M HCl in dioxane may yield the hydrochloride salt, which is more likely to be a crystalline solid.
-
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Potential Side Reactions/Disadvantages |
| TFA in DCM | 20-50% TFA, 0°C to RT | 30 min - 4 hours | Fast and effective. | Can cleave acid-sensitive groups like benzyl ethers; tert-butylation; product is often an oily TFA salt. |
| 4M HCl in 1,4-Dioxane | 1:1 with a solvent like MeOH | 10 - 30 minutes | Milder towards some acid-sensitive groups; product is often a crystalline HCl salt. | Dioxane is a hazardous solvent; can be slower for sterically hindered substrates. |
Table 2: Common Scavengers for TFA-mediated Boc Deprotection
| Scavenger | Typical Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Traps tert-butyl cations. |
| Thioanisole | 2 - 5% (v/v) | Traps tert-butyl cations and can help prevent side reactions with sulfur-containing amino acids (if present). |
| Phenol or Cresol | 2 - 5% (v/v) | Acts as a carbocation scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | A thiol-based scavenger effective at trapping carbocations. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add your chosen scavenger (e.g., triisopropylsilane, 0.5 equivalents).
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting amine-TFA salt can be used directly or converted to the free amine by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Logical relationships of side reactions.
References
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker flexibility on PROTAC efficacy and strategies for its adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its flexibility important?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Its primary function is to bridge the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
The flexibility of the linker, dictated by its length and chemical composition, is crucial for achieving an optimal spatial orientation of the POI and E3 ligase within the ternary complex.[3][4]
-
Flexible Linkers: Often composed of alkyl chains or polyethylene glycol (PEG) units, these linkers allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or planar moieties (e.g., aromatic rings, alkynes) restricts the conformational freedom of the PROTAC. This can pre-organize the molecule into a bioactive conformation, which may enhance the stability of the ternary complex and improve selectivity. However, a rigid linker that is not optimally designed can hinder ternary complex formation due to steric clashes.
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.
-
Too short: A linker that is too short may not be able to span the distance between the two proteins, leading to steric hindrance and preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker may lead to unproductive binding modes or a phenomenon known as the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the desired ternary complex, especially at high PROTAC concentrations.
Systematic variation of linker length is a common strategy to identify the optimal distance for efficient protein degradation.
Q3: What is the difference between alkyl and PEG linkers, and how do they affect PROTAC properties?
Alkyl and PEG linkers are the most common types of flexible linkers used in PROTAC design.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. They are synthetically accessible but are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This increased polarity can improve the solubility and cell permeability of the PROTAC molecule. The ethylene glycol units can also participate in hydrogen bonding, potentially influencing ternary complex stability.
The choice between an alkyl and a PEG linker, or a combination of both, allows for the tuning of important physicochemical properties such as lipophilicity and topological polar surface area (TPSA).
Q4: How can I adjust the flexibility of my PROTAC linker?
Adjusting linker flexibility is a key strategy for optimizing PROTAC performance. This can be achieved by modifying the chemical composition of the linker:
-
To Increase Flexibility:
-
Incorporate or lengthen alkyl or PEG chains.
-
-
To Decrease Flexibility (Increase Rigidity):
-
Introduce cyclic structures such as piperazine, piperidine, or other saturated rings.
-
Incorporate aromatic systems like phenyl rings.
-
Utilize alkynes or triazoles (often formed via "click chemistry"), which provide conformational restriction due to their linear or planar geometry.
-
Q5: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations. This occurs because at these high concentrations, the formation of non-productive binary complexes (PROTAC:POI and PROTAC:E3 ligase) is favored over the productive ternary complex. The linker can influence the hook effect; a well-designed linker can promote positive cooperativity in ternary complex formation, which helps to stabilize the ternary complex even at higher concentrations, thereby mitigating the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length for ternary complex formation. |
| Incorrect Linker Flexibility | If using a highly flexible linker, consider introducing rigid elements (e.g., a phenyl ring or piperazine) to pre-organize the PROTAC into a more favorable conformation. Conversely, if a rigid linker is preventing complex formation, switch to a more flexible alkyl or PEG-based linker. |
| Poor Physicochemical Properties | If the PROTAC has poor solubility, consider incorporating a more hydrophilic linker, such as a PEG chain, to improve its aqueous solubility. If cell permeability is an issue, a more hydrophobic linker might be beneficial, or the overall properties of the molecule may need to be optimized. |
| Inefficient Ternary Complex Formation | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. This can provide insights into whether the linker is effectively bridging the two proteins. |
| Incorrect Attachment Points | The points at which the linker is attached to the POI and E3 ligase ligands are crucial. If possible, use structural information (e.g., co-crystal structures) to identify solvent-exposed regions on the ligands for linker attachment that are less likely to disrupt binding. |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Possible Cause | Troubleshooting Step |
| Low Ternary Complex Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the POI and the E3 ligase. This can enhance the stability of the ternary complex and reduce the formation of binary complexes at high concentrations. |
| Excessively Long or Flexible Linker | A very long or overly flexible linker may not effectively stabilize the ternary complex, leading to a more pronounced hook effect. Systematically shorten the linker or introduce some rigidity to see if this improves the degradation profile. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy, typically measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 - CRBN | Alkyl/Ether | < 12 | No degradation | - | |
| 12 - 29 | Submicromolar | - | |||
| 21 | 3 | 96 | |||
| 29 | 292 | 76 | |||
| ERα - VHL | PEG | 12 | > 1000 | ~20 | |
| 16 | ~100 | ~80 |
Table 2: Impact of Linker Composition and Rigidity on PROTAC Efficacy
| PROTAC System (Target-E3 Ligase) | Linker Modification | DC50 | Dmax | Reference |
| BET - CRBN | Alkyl linker (flexible) | - | Potent degradation | |
| Ethynyl group (rigid) | 3-6 fold more potent in some cell lines | - | ||
| AR - VHL | PEG linker (flexible) | - | AR degradation at 3 µM | |
| Phenyl-containing (rigid) | - | No activity | ||
| CRBN - VHL | Nine-atom alkyl chain | - | Concentration-dependent degradation | |
| Three PEG units | - | Weak degradation |
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for real-time monitoring of the binding kinetics of ternary complex formation.
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein (the POI) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to determine the binding affinity for the ternary complex (KDternary).
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the second protein enhances the affinity of the PROTAC for the first.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes upon binding to determine the thermodynamics of ternary complex formation.
-
Sample Preparation:
-
Prepare solutions of the PROTAC, POI, and E3 ligase in an identical, well-matched buffer to minimize heats of dilution.
-
-
Binary Titrations:
-
Determine the binary binding affinities (KD1 and KD2) by titrating the PROTAC into a solution of the E3 ligase and, in a separate experiment, into a solution of the POI.
-
-
Ternary Titration:
-
To measure ternary complex formation, prepare a solution of one protein (e.g., the E3 ligase) pre-saturated with the other protein (the POI) in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis:
-
Analyze the data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) from the binding affinities.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Spectrum of PROTAC linker flexibility.
Caption: Iterative workflow for PROTAC linker optimization.
References
- 1. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Enhancing Ternary Complex Stability with PEG6 Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of ternary complexes, with a specific focus on those utilizing a PEG6 linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of a PEG6 linker in the stability of a ternary complex?
A PEG6 linker, composed of six polyethylene glycol units, acts as a flexible bridge connecting the ligands for the target protein of interest (POI) and the E3 ubiquitin ligase in a Proteolysis Targeting Chimera (PROTAC). Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG6 linker are critical in achieving an optimal conformation that minimizes steric hindrance and promotes favorable protein-protein interactions between the POI and the E3 ligase, which are essential for efficient ubiquitination and subsequent degradation of the target protein.
Q2: How does the length of a PEG linker, such as PEG6, impact ternary complex stability and degradation efficiency?
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex.[1]
-
Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to an entropic penalty upon binding, reducing the stability of the complex.
Systematic variation of the PEG linker length is often necessary to identify the optimal length for a specific target and E3 ligase pair, which is reflected in improved degradation potency (DC50) and maximal degradation (Dmax).[2]
Q3: What is "cooperativity" in the context of ternary complex formation, and how does a PEG6 linker influence it?
Cooperativity (α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC influences the binding of the second protein (the target).[3] It is a key indicator of the stability of the ternary complex.
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., E3 ligase-PROTAC) enhances the binding affinity for the target protein. This is often due to favorable protein-protein interactions and is generally associated with a more stable ternary complex.[4][5]
-
Negative cooperativity (α < 1): The formation of the binary complex reduces the binding affinity for the second protein, indicating steric hindrance or unfavorable interactions.
-
Non-cooperative (α = 1): The binding of the two proteins to the PROTAC is independent.
The flexibility and length of the PEG6 linker can significantly impact cooperativity by allowing the two proteins to adopt a conformation that either promotes or hinders favorable interactions.
Q4: What is the "hook effect" and how can I mitigate it when using a PROTAC with a PEG6 linker?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.
Mitigation Strategies:
-
Titrate the PROTAC: Perform a wide-range dose-response experiment to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.
-
Optimize Protein Concentrations: In biochemical assays, adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations.
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low target protein degradation observed | Inefficient ternary complex formation due to a suboptimal PEG6 linker length. | - Synthesize and test PROTAC analogs with varying PEG linker lengths (e.g., PEG4, PEG8) to determine the optimal length for your system. |
| Low cell permeability of the PROTAC. | - Modify the linker or ligands to improve physicochemical properties. - Perform cell permeability assays to assess compound uptake. | |
| Low expression levels of the target protein or E3 ligase. | - Verify protein expression levels in your cell line using Western Blot. - Consider using a cell line with higher expression levels. | |
| Inconsistent results between biochemical and cellular assays | The cellular environment provides a scaffold that can stabilize transient interactions not observed with purified proteins. | - Validate findings using a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET™, CETSA®) assays. |
| The catalytic nature of PROTACs means even a transient ternary complex can lead to degradation in cells. | - Focus on cellular degradation assays (e.g., Western Blot, DC50 determination) as the ultimate measure of PROTAC efficacy. | |
| Difficulty in detecting a stable ternary complex in biochemical assays | The ternary complex is transient or has a short half-life. | - Utilize sensitive real-time binding assays like Surface Plasmon Resonance (SPR) to measure kinetic parameters (kon, koff). |
| Suboptimal buffer conditions for the assay. | - Optimize buffer components (pH, salt concentration, additives) to enhance complex stability. | |
| Protein aggregation or misfolding. | - Ensure the purity and proper folding of your protein preparations using techniques like size-exclusion chromatography and circular dichroism. |
Quantitative Data Summary
The stability of the ternary complex is a key determinant of PROTAC efficacy. The following tables summarize representative quantitative data for PROTACs, highlighting the impact of the linker on ternary complex stability and degradation.
Table 1: Ternary Complex Kinetic and Affinity Data for MZ1
| Target | Binary K_D (VHL:MZ1) (nM) | Ternary K_D (VHL:MZ1:Target) (nM) | Cooperativity (α) | Ternary Complex Half-life (t_1/2) (s) |
| Brd4_BD2 | 180 | 8.2 | 22 | 130 |
| Brd3_BD2 | 180 | 120 | 1.5 | 4 |
| Brd2_BD2 | 180 | 11 | 16 | 110 |
Data adapted from SPR experiments. The PROTAC MZ1 utilizes a PEG-based linker. This data illustrates how subtle differences in target proteins can dramatically affect the stability and half-life of the ternary complex.
Table 2: Impact of Linker Length on Estrogen Receptor-α (ER-α) Degradation
| PROTAC | Linker Length (atoms) | ER-α Degradation (%) |
| Compound 11 | 9 | ~60 |
| Compound 12 | 12 | ~75 |
| Compound 13 | 16 | >90 |
| Compound 14 | 19 | ~60 |
| Compound 15 | 21 | ~50 |
Data adapted from Western Blot analysis. This study demonstrates that an optimal linker length is crucial for maximal protein degradation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics (k_on, k_off) and affinity (K_D_binary).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters for ternary complex formation (k_on_ternary, k_off_ternary) and the affinity (K_D_ternary).
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary .
-
Calculate the half-life of the ternary complex using the formula: t_1/2 = ln(2) / k_off_ternary .
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, K_D) of ternary complex formation and to calculate cooperativity.
Methodology:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binding affinity (K_D1).
-
Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution to determine the binding affinity (K_D2).
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + Target Protein): Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine K_D, ΔH, and stoichiometry (n) for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins (K_D_ternary).
-
Calculate the cooperativity factor (α) using the formula: α = K_D1 / K_D_ternary .
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot Analysis
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting their function.[1][2] This is achieved by co-opting the cell's own ubiquitin-proteasome system.[3] A critical step in the development and validation of any PROTAC is confirming the degradation of the protein of interest (POI). Western blotting has long been the gold standard for this purpose, providing a reliable and widely accessible method for quantifying changes in protein levels.[4][5]
This guide provides a detailed comparison of Western blot analysis with other modern techniques for confirming PROTAC-induced protein degradation, complete with experimental protocols and data presentation guidelines for researchers in drug discovery.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a flexible linker. One ligand binds to the target POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading the E3 ligase to tag the POI with ubiquitin molecules. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule can be recycled to induce further degradation cycles.
Part 1: Western Blot Analysis for PROTAC Efficacy
Western blotting is a cornerstone technique in molecular biology used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the target protein. The signal from the antibody is then detected, and its intensity corresponds to the amount of protein present.
Detailed Experimental Protocol
This protocol outlines the key steps for quantifying PROTAC-induced degradation of a target protein using Western blot.
1. Cell Treatment and Lysis:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC compound. A vehicle-only control (e.g., DMSO) is essential.
-
Incubation: Incubate cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to determine optimal degradation time.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.
-
Harvesting: Scrape the cells, collect the lysate, and clarify it by centrifugation to pellet cell debris. The supernatant contains the total protein extract.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
3. Gel Electrophoresis and Transfer:
-
Sample Preparation: Mix the lysate with Laemmli sample buffer, which contains sodium dodecyl sulfate (SDS) to denature proteins and impart a uniform negative charge. Boil the samples to complete denaturation.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) whose expression is not expected to change with treatment.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). This antibody will bind to the primary antibody.
-
Detection: Apply a chemiluminescent substrate that reacts with the HRP to produce light. Capture this signal using a digital imager or X-ray film.
5. Data Analysis:
-
Densitometry: Quantify the band intensity for the target protein and the loading control in each lane using densitometry software.
-
Normalization: Normalize the target protein band intensity to the corresponding loading control intensity to correct for any loading inaccuracies.
-
Calculate Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine DC₅₀ and Dₘₐₓ: Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve. From this curve, determine the DC₅₀ (the concentration of PROTAC that results in 50% degradation) and the Dₘₐₓ (the maximum percentage of degradation achieved).
Quantitative Data Summary
The table below illustrates how to present quantitative data from a Western blot experiment designed to assess the efficacy of a hypothetical PROTAC (PROTAC-X).
| PROTAC-X Conc. (nM) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.21 | 79% |
| 100 | 0.15 | 85% |
| 500 | 0.14 | 86% |
From this data, a DC₅₀ of approximately 10.4 nM and a Dₘₐₓ of 86% can be calculated.
Part 2: Comparison with Alternative Methods
While Western blotting is a robust and trusted method, it can be labor-intensive and has limitations in throughput. Several alternative technologies have emerged that offer advantages in speed, quantification, and scalability.
Overview of Alternative Technologies
-
Capillary Western Blot (e.g., Simple Western™/Jess): This automated platform performs protein separation, immunodetection, and quantification in small capillaries, eliminating the need for gels, transfer tanks, and manual blotting. It offers higher throughput, better reproducibility, and requires smaller sample volumes.
-
HiBiT-Based Lysis Assay: This method involves genetically tagging the target protein with a small 11-amino-acid peptide (HiBiT). In the presence of a complementary larger fragment (LgBiT) and substrate, a bright luminescent signal is produced. Protein degradation is measured as a loss of luminescence, enabling highly sensitive, real-time quantification in a plate-based format without the need for antibodies.
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence method performed in microplates. Cells are cultured, treated, fixed, and permeabilized directly in the plate wells. Two primary antibodies (one for the target, one for a normalization protein) from different species are added, followed by species-specific secondary antibodies linked to different fluorophores. The plate is then scanned to quantify the fluorescent signals, providing a higher-throughput alternative to traditional Westerns.
-
Mass Spectrometry (MS): MS-based proteomics offers a comprehensive and unbiased approach to quantify changes in the entire proteome following PROTAC treatment. This is extremely powerful for confirming on-target degradation and simultaneously identifying off-target effects, but it requires specialized equipment and expertise.
Comparative Analysis of Methods
| Feature | Traditional Western Blot | Capillary Western Blot (Jess) | HiBiT Lysis Assay | In-Cell Western Assay | Mass Spectrometry (MS) |
| Principle | Size-based separation & immunodetection | Automated capillary electrophoresis & immunodetection | Luminescence from tagged protein | Plate-based immunofluorescence | Peptide identification & quantification |
| Throughput | Low to Medium | Medium to High | High | High | Low to Medium |
| Speed (per sample) | Slow (1-2 days) | Fast (~3-5 hours) | Very Fast (<1 hour) | Fast (~4-6 hours) | Slow (days for full analysis) |
| Hands-on Time | High | Low | Very Low | Medium | High |
| Antibody Required | Yes | Yes | No (requires genetic tagging) | Yes | No |
| Data Output | Semi-quantitative to Quantitative | Fully Quantitative, Reproducible | Quantitative, Large Dynamic Range | Quantitative | Comprehensive, Unbiased Proteome-wide |
| Primary Advantage | Widely accessible, well-established | Automation, speed, reproducibility | Real-time kinetics, no antibody needed | High throughput, in-situ analysis | Off-target analysis, high specificity |
| Primary Limitation | Labor-intensive, low throughput | High initial instrument cost | Requires genetic modification of cells | Only for adherent cells, less specific | Complex data analysis, expensive |
Conclusion
Western blotting remains a fundamental and reliable technique for the definitive confirmation of PROTAC-induced protein degradation. Its ability to provide information on protein size and abundance makes it an invaluable tool for validating initial hits. However, for drug discovery programs that require higher throughput, faster turnaround times, and more precise quantification for structure-activity relationship (SAR) studies, newer technologies offer compelling advantages. Capillary Western blot systems automate and accelerate the traditional workflow, while HiBiT and In-Cell Western assays provide scalable, plate-based solutions ideal for screening large compound libraries. The choice of method should be guided by the specific experimental needs, balancing factors such as throughput requirements, availability of reagents and equipment, and the stage of the drug discovery process.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benzyl-PEG6-NHBoc vs. Alkyl Linkers in PROTAC Performance
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of a polyethylene glycol (PEG)-based linker, Benzyl-PEG6-NHBoc, with traditional alkyl linkers in the context of PROTAC performance. By examining experimental data and outlining key methodologies, this document aims to equip researchers, scientists, and drug development professionals with the information needed for the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker's length, rigidity, and chemical composition are pivotal in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase. An optimal linker facilitates the correct spatial orientation of these proteins, leading to efficient ubiquitination and subsequent degradation of the target. Furthermore, the linker significantly influences the physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.
Comparing this compound and Alkyl Linkers
This compound represents a class of PEGylated linkers that have gained prominence in PROTAC design. The inclusion of a PEG chain is known to enhance the water solubility of PROTAC molecules, which can be advantageous for their overall pharmacokinetic profile.[1][2] The benzyl group can provide a degree of rigidity and may engage in specific interactions within the ternary complex.
Alkyl linkers , on the other hand, are simple hydrocarbon chains that offer a high degree of conformational flexibility.[3] While synthetically straightforward, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC.[3]
The choice between a PEG-based linker like this compound and a simple alkyl linker is a critical decision in the optimization of a PROTAC's performance.
Quantitative Comparison of PROTAC Performance
A study by Piet-L'Herminier et al. (2022) provides a comprehensive analysis of a library of Bromodomain-containing protein 4 (BRD4)-degrading PROTACs, where the linker composition was systematically varied to include both hydrocarbon (alkyl-like) and PEG chains.[4] The following table summarizes key data from this study, comparing the degradation efficiency (DC50 and Dmax) of PROTACs with these different linker types.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Hydrocarbon | Alkyl-like chain (10-12 atoms) | BRD4 | CRBN | ~60-100 | >90 | |
| PEG | PEG chain (10-12 atoms) | BRD4 | CRBN | ~60 | >90 | |
| Hydrocarbon | Alkyl-like chain with piperazine (13-15 atoms) | BRD4 | CRBN | ~60-100 | >90 |
Note: The data presented is a synthesis from the findings of Piet-L'Herminier et al. (2022) and represents the general performance trends observed for PROTACs with linkers of similar length but different composition.
The study found that for CRBN-targeting PROTACs, both hydrocarbon and PEG-based linkers of similar length (10-12 atoms) could achieve high degradation efficiency, with DC50 values in the nanomolar range and Dmax values exceeding 90%. This suggests that for this particular target and E3 ligase combination, the chemical nature of the linker (hydrocarbon vs. PEG) within this length range may not be the primary determinant of degradation potency. However, the study also highlights that the overall PROTAC architecture, including the presence of other functional groups like piperazine, plays a significant role.
Key Physicochemical and Pharmacokinetic Considerations
Beyond degradation efficiency, the choice of linker has profound implications for the drug-like properties of a PROTAC.
| Property | This compound (PEG-based) | Alkyl Linker |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain. | Generally lower due to the hydrophobic nature of the alkyl chain. |
| Cell Permeability | Can be modulated. The flexible nature of PEG may allow the PROTAC to adopt conformations that shield polar groups, aiding membrane traversal. | Can be favorable due to hydrophobicity, but poor solubility can be a limiting factor. |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism. | Alkyl chains can also be sites of metabolism. |
| Conformational Flexibility | The PEG chain offers significant flexibility. | High degree of flexibility. |
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
5. Data Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for assessing the pharmacokinetic properties of PROTACs.
1. Animal Dosing:
-
Administer the PROTAC to a cohort of animals (e.g., mice, rats) via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
2. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
3. Bioanalysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each sample using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): For oral dosing, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Key property differences between Benzyl-PEG and alkyl linkers influencing PROTAC performance.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While both PEG-based linkers like this compound and simple alkyl linkers can be used to generate potent protein degraders, they impart distinct physicochemical properties to the final molecule. PEGylated linkers generally offer the advantage of improved solubility, which can be beneficial for the overall pharmacokinetic profile. Alkyl linkers, while synthetically accessible and flexible, may present challenges related to solubility.
The optimal linker is highly dependent on the specific target protein, E3 ligase, and the overall chemical space of the PROTAC. The experimental data suggests that for some systems, the chemical composition of the linker may be less critical than its length and the overall three-dimensional arrangement it promotes. Therefore, a systematic evaluation of a diverse set of linkers, including both PEGylated and alkyl-based options, is crucial for the successful development of potent and drug-like PROTACs. Future research focusing on direct comparative studies of well-defined linker pairs will further illuminate the structure-activity relationships that govern PROTAC performance.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Spacer: Evaluating the Efficacy of Benzyl-PEG6-NHBoc in Bioconjugate Design
In the intricate world of targeted therapeutics, the performance of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the targeting moiety to the payload or E3 ligase recruiter. Among the diverse linker options, polyethylene glycol (PEG) chains are frequently utilized for their ability to enhance solubility, improve pharmacokinetics, and provide spatial separation. This guide offers a comparative analysis of Benzyl-PEG6-NHBoc, a linker featuring a six-unit PEG chain, against its shorter and longer chain counterparts, supported by experimental data from relevant studies.
The length of the PEG linker is not a trivial consideration; it is a key determinant of a bioconjugate's therapeutic index.[1] An optimal linker length must strike a delicate balance between maintaining stability in circulation and enabling efficient payload delivery or protein degradation upon reaching the target.[2] For PROTACs, the linker's length is crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a prerequisite for subsequent protein degradation.[3] A linker that is too short can cause steric hindrance, while an excessively long one might lead to non-productive complex formation.[3] Similarly, in ADCs, the PEG chain length influences solubility, stability, and pharmacokinetic properties, ultimately impacting anti-tumor efficacy.[1]
Comparative Analysis of PEG Linker Length on Efficacy
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the potency and efficacy of both PROTACs and ADCs. The optimal length is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination.
Impact on PROTAC Potency
In the context of PROTACs, the linker length directly affects the degradation potency (DC50) and the maximal degradation (Dmax). For instance, studies on PROTACs targeting TBK1 showed that linkers with fewer than 12 atoms were ineffective, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. This suggests that a certain minimum length is required to bridge the target protein and the E3 ligase effectively.
| Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG1-2 | BRD4 | CRBN | >5000 | <20 | |
| PEG4-5 | BRD4 | CRBN | <500 | >80 | |
| 7 atoms | TBK1 | No degradation | |||
| 21 atoms | TBK1 | 3 | 96 | ||
| 29 atoms | TBK1 | 292 | 76 | ||
| 12 atoms | ERα | Less Potent | |||
| 16 atoms | ERα | More Potent |
Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficiency. This table summarizes data from various studies illustrating the impact of linker length on the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of target proteins.
Based on these findings, a this compound linker, which provides a moderate chain length, would likely be effective for many target-E3 ligase pairs. However, for targets requiring a greater separation, a longer PEG chain might be necessary. Conversely, for systems where the binding pockets are in close proximity, a shorter linker could be more advantageous.
Impact on ADC Efficacy
In ADCs, longer PEG linkers generally lead to improved pharmacokinetic properties and in vivo efficacy, particularly when dealing with hydrophobic payloads. This is attributed to enhanced solubility and a larger hydrodynamic radius, which reduces renal clearance. However, a potential trade-off with in vitro potency may exist, as longer linkers can sometimes hinder the interaction of the payload with its intracellular target.
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution found that ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units. This translated to a greater reduction in tumor weight for the longer-linker ADCs.
| Linker Length (PEG units) | ADC Target | Payload | Tumor Growth Inhibition (%) | Plasma Half-life | Reference |
| 0 | L540cy Xenograft | MMAE | 11 | - | |
| 2-4 | L540cy Xenograft | MMAE | 35-45 | - | |
| 8-24 | L540cy Xenograft | MMAE | 75-85 | Increased |
Table 2: Effect of PEG Linker Length on ADC In Vivo Efficacy. This table presents data on how different PEG linker lengths in an ADC targeting L540cy tumor cells affect tumor growth inhibition.
These results suggest that a PEG6 linker would likely offer a good balance of properties, providing enhanced pharmacokinetics over non-PEGylated or very short-chain linkers, while potentially having better in vitro potency than very long-chain alternatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker lengths.
PROTAC-Mediated Protein Degradation Assay
This protocol is used to determine the efficacy of a PROTAC in degrading a target protein.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Determine DC50 and Dmax values by fitting the data to a dose-response curve.
-
ADC In Vivo Efficacy Study
This protocol outlines the steps to assess the anti-tumor activity of an ADC in a xenograft mouse model.
-
Tumor Model Establishment:
-
Implant tumor cells subcutaneously into immunocompromised mice.
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize mice into treatment and control groups.
-
Administer the ADC with varying PEG linker lengths intravenously at a specified dose and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly.
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz can help illustrate the complex biological processes and experimental procedures involved.
Caption: PROTAC Mechanism of Action.
References
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals, the validation and characterization of ternary complexes are pivotal for advancing novel therapeutics like PROTACs and molecular glues. This guide provides an objective comparison of key biophysical assays used to study these intricate interactions, supported by experimental data and detailed protocols.
The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is the cornerstone of action for an emerging class of drugs. Quantifying the affinity, kinetics, and thermodynamics of these complexes is crucial for optimizing drug design and understanding their mechanism of action. This guide delves into the principles and practical applications of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for the validation of ternary complex formation.
Comparative Analysis of Biophysical Assays
Each biophysical technique offers unique advantages and limitations for studying ternary complexes. The choice of assay depends on the specific scientific question, the properties of the interacting molecules, and the desired throughput.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) |
| Principle | Change in refractive index upon mass accumulation on a sensor surface. | Change in the interference pattern of light reflected from a biosensor tip. | Heat change upon binding in solution. | Energy transfer between a donor and acceptor fluorophore in close proximity. |
| Labeling Requirement | Label-free. One binding partner is immobilized. | Label-free. One binding partner is immobilized. | Label-free. All components are in solution. | Requires labeling of two components with a FRET pair. |
| Key Outputs | k_on, k_off, K_D, Stoichiometry, Cooperativity (α). | k_on, k_off, K_D. | K_D, ΔH, ΔS, Stoichiometry (n), Cooperativity (α). | Apparent K_D, IC50, Z'-factor. |
| Throughput | Medium to High. | High. | Low. | High. |
| Sample Consumption | Low to Medium. | Low. | High. | Low. |
| Strengths | Real-time kinetics, high sensitivity, label-free.[1][2][3][4] | High throughput, compatible with crude samples, real-time.[5] | Gold standard for thermodynamics, in-solution measurement. | Homogeneous assay, suitable for high-throughput screening, can be used in cell-based assays. |
| Limitations | Immobilization can affect protein activity, potential for mass transport limitations. | Lower sensitivity than SPR, less suitable for small molecule-protein interactions. | Low throughput, high sample consumption, sensitive to buffer mismatches. | Requires labeling which can alter protein function, potential for assay artifacts. |
Quantitative Data Summary: A Case Study with PROTACs
The following table summarizes representative quantitative data for the formation of a ternary complex between the VHL E3 ligase, the PROTAC MZ1, and the BRD4 bromodomain, as determined by various biophysical assays.
| Assay | Binary Interaction (PROTAC to Protein) K_D (nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| SPR | VHL:MZ1 = 29 | VHL:MZ1:BRD4(BD2) = 1.2 | ~24 |
| BRD4(BD2):MZ1 = 1 | |||
| ITC | VHL:MZ1 = 66 | VHL:MZ1:BRD4(BD2) = 4.4 | ~15 |
| BRD4(BD2):MZ1 = 4 | |||
| TR-FRET | N/A (typically measures apparent affinity and IC50) | EC50 for ternary complex formation can be determined. | Can be inferred from dose-response curves. |
Cooperativity (α) is a critical parameter for evaluating the stability of the ternary complex and is calculated as the ratio of the binary binding affinity of the PROTAC to one protein partner in the absence and presence of the other protein partner. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Experimental Methodologies
Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for each of the discussed biophysical assays for validating ternary complex formation.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface via amine coupling or capture-based methods (e.g., His-tag or biotin-tag).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics (k_on, k_off) and affinity (K_D).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine kinetic and affinity constants.
-
Calculate the cooperativity factor (α) from the binary and ternary K_D values.
-
Bio-Layer Interferometry (BLI) Protocol
-
Sensor Hydration and Loading:
-
Hydrate the biosensor tips in the assay buffer.
-
Immobilize one of the proteins (e.g., a biotinylated E3 ligase) onto streptavidin-coated biosensors.
-
-
Baseline Establishment: Equilibrate the loaded biosensors in the assay buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing a fixed concentration of the target protein and a dilution series of the PROTAC. Monitor the change in interference in real-time.
-
Dissociation: Move the biosensors back into wells containing only the assay buffer to monitor the dissociation of the complex.
-
Data Analysis:
-
Globally fit the association and dissociation curves to a suitable binding model to determine k_on, k_off, and K_D for the ternary complex.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine the other binary interaction.
-
-
Ternary Titration:
-
There are multiple experimental setups. One common approach is to have one protein in the cell and titrate in a pre-incubated mixture of the other protein and the PROTAC.
-
Alternatively, have a mixture of one protein and the PROTAC in the cell and titrate in the second protein.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or two-site binding model) to determine K_D, ΔH, and stoichiometry (n).
-
Calculate the cooperativity factor from the binary and ternary binding affinities.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol
-
Reagent Preparation:
-
Label one protein (e.g., the target protein) with a FRET donor (e.g., Terbium cryptate) and the other protein (e.g., the E3 ligase) with a FRET acceptor (e.g., d2). This is often achieved using tagged proteins and corresponding labeled antibodies or streptavidin.
-
-
Assay Setup:
-
In a microplate, add the donor-labeled protein, the acceptor-labeled protein, and a dilution series of the PROTAC.
-
-
Incubation: Incubate the plate at room temperature to allow the ternary complex to form and the FRET signal to stabilize.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined. The characteristic "hook effect" may be observed at high PROTAC concentrations.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Conclusion
The robust characterization of ternary complexes is a critical step in the development of novel therapeutics that function through induced proximity. While each biophysical assay has its own set of strengths and weaknesses, a multi-faceted approach employing orthogonal techniques will provide the most comprehensive understanding of the molecular interactions at play. SPR and BLI offer valuable real-time kinetic information, ITC provides the complete thermodynamic profile, and TR-FRET is a powerful tool for high-throughput screening. By carefully selecting and applying these assays, researchers can gain the necessary insights to rationally design and optimize the next generation of ternary complex-forming drugs.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Assessing the Off-Target Effects of PROTACs Synthesized with Benzyl-PEG6-NHBoc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, selectivity, and, importantly, their off-target effects. This guide provides a comparative analysis of PROTACs synthesized with a Benzyl-PEG6-NHBoc linker, examining its potential impact on off-target profiles compared to other commonly used linker classes.
The Critical Role of the Linker in PROTAC Selectivity
A PROTAC molecule consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1][2] An improperly designed linker can lead to the degradation of unintended proteins, resulting in off-target effects and potential toxicity.[3][4]
The this compound linker incorporates three key structural features: a benzyl group, a polyethylene glycol (PEG) chain (with six ethylene glycol units), and a Boc-protected amine. Each of these components can influence the physicochemical properties and biological activity of the resulting PROTAC.
Comparative Analysis of Linker Components
The unique combination of a rigid aromatic group (benzyl) and a flexible hydrophilic chain (PEG) in the this compound linker suggests a distinct off-target profile compared to more conventional alkyl or purely PEG-based linkers.
| Linker Type | Key Characteristics | Potential Impact on Off-Target Effects |
| Alkyl Chains | Hydrophobic, flexible. | Can lead to a distinct set of off-target protein degradation compared to more hydrophilic linkers. The flexibility may allow for the formation of non-productive ternary complexes with off-target proteins. |
| PEG Linkers | Hydrophilic, flexible, improves solubility.[5] | Can modulate the degradation of different off-target proteins compared to aliphatic linkers. The hydrophilicity may reduce non-specific hydrophobic interactions that can lead to off-target binding. |
| Rigid Linkers (e.g., incorporating aromatic rings) | Conformational constraint. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing on-target potency and selectivity. May limit the flexibility needed to form ternary complexes with certain off-target proteins. |
| This compound | Mixed characteristics: rigidity from the benzyl group and flexibility/hydrophilicity from the PEG6 chain. | The benzyl group can introduce conformational rigidity and potentially engage in specific π-stacking interactions with on- or off-target proteins. The PEG6 component enhances solubility and provides flexibility, which is crucial for optimal ternary complex formation. The combination may offer a unique balance of properties to minimize certain off-target effects while potentially introducing others. |
Experimental Assessment of Off-Target Effects
A thorough evaluation of off-target effects is crucial for the development of safe and effective PROTAC therapeutics. A multi-pronged approach employing various experimental techniques is recommended.
Global Proteomics by Mass Spectrometry
Mass spectrometry-based proteomics is a powerful and unbiased method to assess changes in the entire proteome upon PROTAC treatment. This technique allows for the identification and quantification of thousands of proteins, providing a comprehensive view of both on-target degradation and any unintended protein downregulation.
Experimental Protocol: Global Proteomics Workflow
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat the cells with the PROTAC of interest at various concentrations and time points. Include vehicle-treated and negative control (e.g., an inactive epimer) samples.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
Kinase Screening
If the target protein is a kinase or if off-target effects on kinases are suspected, a broad panel of kinase activity assays can be performed. This helps to identify any unintended inhibition or activation of other kinases in the kinome.
Experimental Protocol: Kinase Panel Screening
-
Compound Submission: Provide the PROTAC molecule to a commercial vendor or a core facility that offers kinase screening services.
-
Assay Performance: The compound is typically tested at one or more concentrations against a large panel of purified kinases (e.g., over 400 kinases). The activity of each kinase is measured in the presence of the PROTAC.
-
Data Analysis: The percentage of inhibition or activation for each kinase is calculated. "Hits" are identified as kinases that show significant activity modulation above a certain threshold.
Cellular Viability Assays
Cytotoxicity is a critical indicator of potential off-target effects. Various cell viability assays can be employed to assess the impact of the PROTAC on cell health.
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow for off-target assessment, and the logical relationship between linker components and PROTAC properties.
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for Off-Target Assessment.
Caption: Influence of Linker Components on PROTAC Properties.
Conclusion
The this compound linker presents a unique combination of structural features that can significantly influence the off-target profile of a PROTAC. The interplay between the rigidity of the benzyl group and the flexibility and hydrophilicity of the PEG6 chain may offer opportunities to fine-tune selectivity and minimize unwanted protein degradation. However, without direct comparative experimental data, the precise off-target effects of PROTACs synthesized with this specific linker remain to be empirically determined. The experimental workflows outlined in this guide provide a robust framework for a thorough assessment of on- and off-target activities, which is essential for the rational design and development of safe and effective PROTAC-based therapeutics. Researchers are encouraged to perform comprehensive proteomics and cellular assays to build a complete selectivity profile for their specific PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation. [1][2] This guide provides an objective comparison of common PROTAC linker types, supported by experimental data and detailed protocols, to facilitate informed decisions in the design and optimization of these novel therapeutics.
The Pivotal Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker's role in this process is multifaceted:
-
Spatial Orientation: The linker's length and flexibility dictate the relative positioning of the POI and E3 ligase, which is crucial for productive ubiquitination.[3]
-
Ternary Complex Stability: An optimal linker contributes to favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, degradation efficiency.
-
Physicochemical Properties: The linker composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its therapeutic potential.[4]
Comparative Analysis of Common Linker Compositions
The choice of linker is often a balance between synthetic accessibility and desired biological activity. The most common linker types include polyethylene glycol (PEG), alkyl chains, and more rigid structures.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule. They offer flexibility and are synthetically versatile. However, longer PEG chains can sometimes lead to reduced cell permeability and may not be optimal for all target-E3 ligase pairs.
Alkyl Linkers
Simple alkyl chains are another common choice, offering a straightforward way to connect the two ligands. They are hydrophobic and their length can be easily varied. Studies have shown that the length of the alkyl linker is a critical parameter, with both excessively short and long linkers being detrimental to degradation efficiency due to steric hindrance or unproductive binding, respectively.
Rigid Linkers
More rigid linkers, often incorporating cyclic structures like piperazines or alkynes, are gaining popularity. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to increased potency and selectivity. Rigidification can also improve metabolic stability and other pharmacokinetic properties.
"Clickable" Linkers
The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries with diverse linkers. This approach allows for the rapid generation and screening of PROTACs with varying linker lengths and compositions, accelerating the identification of optimal candidates.
Quantitative Data on Linker Performance
The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | PROTAC 13 (16-atom linker) | Estrogen Receptor-α (ER-α) | pVHL | <100 | >90 | |
| Alkyl Chain | PROTAC 12 (12-atom linker) | Estrogen Receptor-α (ER-α) | pVHL | >100 | ~80 | |
| PEG-based | MZ1 | BRD4 | VHL | ~25 | >90 | |
| Rigidified | QCA570 (ethynyl group) | BET | CRBN | pM range | >90 |
Table 1: Comparison of PROTACs with Different Linker Compositions. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation.
| Linker Length (atoms) | PROTAC Example | Target Protein | E3 Ligase | Degradation Efficiency | Reference |
| 9 | ER-α PROTAC | ER-α | pVHL | Low | |
| 12 | ER-α PROTAC | ER-α | pVHL | Moderate | |
| 16 | ER-α PROTAC | ER-α | pVHL | High | |
| 19 | ER-α PROTAC | ER-α | pVHL | Moderate | |
| 21 | ER-α PROTAC | ER-α | pVHL | Low |
Table 2: Impact of Alkyl Linker Length on ER-α Degradation.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the PROTAC-induced ternary complex in live cells.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the transfected cells into an assay plate and incubate for 24 hours.
-
Ligand Labeling: Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in assay medium for at least 2 hours at 37°C in a CO2 incubator.
-
PROTAC Treatment: Add the PROTACs at various concentrations to the cells and incubate for the desired time (e.g., 4 hours).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical relationship of key linker properties influencing PROTAC efficacy.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative analysis of different linker types and the experimental methodologies required to make informed decisions in the PROTAC design and optimization process.
References
A Researcher's Guide to Validating PROTAC Specificity with Quantitative Proteomics
For researchers, scientists, and drug development professionals, ensuring the specificity of a Proteolysis Targeting Chimera (PROTAC) is paramount. While these molecules offer the powerful ability to induce selective protein degradation, off-target effects can lead to toxicity and confound experimental results. Global quantitative proteomics has become the gold standard for assessing a PROTAC's specificity by providing an unbiased, proteome-wide view of its effects.
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system.[1] They act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows PROTACs to be effective at low doses and potentially more selective than traditional inhibitors.
This guide compares the leading quantitative proteomics techniques used to validate PROTAC specificity and provides the necessary experimental frameworks to empower your research.
Comparing Quantitative Proteomics Methodologies
The primary goal is to determine if the PROTAC selectively degrades its intended target with minimal impact on the broader proteome. Three principal mass spectrometry-based proteomics techniques are commonly employed for this purpose: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). The choice of method depends on the specific experimental needs, sample type, and available resources.
| Feature | Tandem Mass Tag (TMT) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling with isobaric tags. Peptides from different samples are labeled and pooled. Quantification is based on reporter ions in the MS/MS spectrum. | Metabolic labeling. Cells are grown in media with "light" or "heavy" isotopic forms of amino acids. Samples are mixed post-lysis for analysis. | Compares peptide signal intensities or spectral counts across separate mass spectrometry runs. |
| Multiplexing | High (up to 16 samples per run with TMTpro), reducing run-to-run variability. | Low to medium (typically 2-3 conditions per run), though can be combined with other methods. | Theoretically unlimited, but requires separate runs for each sample. |
| Accuracy & Precision | Good precision, but can suffer from "ratio compression," underestimating large fold changes. | Considered the most accurate and precise method with low variability, as samples are combined early. | Can have higher variability between runs and more missing values, especially for low-abundance proteins. |
| Proteome Coverage | Generally lower coverage compared to label-free methods. | Good coverage, but slightly lower than label-free due to increased spectral complexity. | Typically achieves the highest proteome coverage, identifying the most proteins. |
| Sample Types | Versatile; can be used on cell cultures, tissues, and clinical samples. | Primarily limited to proliferating cells in culture. | Highly versatile; applicable to nearly any sample type. |
| Best For | High-throughput screening of multiple PROTACs or concentrations where high multiplexing is key. | In-depth, highly accurate validation of a lead PROTAC candidate in cell models. | Large-scale studies or when metabolic labeling is not feasible. |
Key Experimental Protocols & Workflows
A robust experimental design is crucial for generating reliable and interpretable proteomics data. This involves careful selection of controls and time points. Shorter treatment times (e.g., under 6 hours) are often preferred to distinguish direct degradation targets from downstream, secondary effects.
Logical Flow for Validating PROTAC Specificity
The validation process follows a clear logical progression from initial confirmation of degradation to a global proteome analysis.
Caption: A typical workflow for validating PROTAC specificity.
General Protocol for Quantitative Proteomics Analysis
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the chosen concentration of your PROTAC, a vehicle control (e.g., DMSO), and ideally a negative control (e.g., an inactive epimer of the PROTAC).
-
Incubate for the predetermined time (e.g., 6 hours).
-
-
Protein Extraction and Digestion:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a method like the BCA assay.
-
Take equal amounts of protein from each sample and perform in-solution tryptic digestion to generate peptides.
-
-
Sample Preparation for Mass Spectrometry (Method-Dependent):
-
For TMT: Label the resulting peptide mixtures from each condition with a different isobaric TMT reagent according to the manufacturer's protocol. Pool the labeled samples.
-
For SILAC: This step is performed before treatment. Cells are cultured for several passages in media containing either "light" (standard) or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine) amino acids. After treatment and lysis, "light" and "heavy" lysates are mixed in equal protein amounts.
-
For LFQ: No labeling is required. Each sample is processed and analyzed separately.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the masses of the resulting fragments.
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between the PROTAC-treated and control samples.
-
The primary target should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets that require further validation.
-
Visualizing the PROTAC Mechanism
Understanding the mechanism of action is fundamental to interpreting specificity data. A PROTAC leverages the cell's ubiquitin-proteasome system to achieve targeted degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
By systematically applying these quantitative proteomics workflows, researchers can confidently assess the specificity of their PROTAC molecules, a critical step in the development of these promising therapeutics. This rigorous validation ensures that observed biological effects are due to the degradation of the intended target, paving the way for more precise and effective drugs.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG6-NHBoc: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of Benzyl-PEG6-NHBoc, a PEGylated compound containing a Boc-protected amine. Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific protocols.
I. Hazard Assessment and Waste Characterization
Prior to disposal, a thorough hazard assessment of this compound is necessary. While a specific Safety Data Sheet (SDS) may not be readily available for this custom or research chemical, an evaluation of its constituent components can inform its potential hazards.
-
Polyethylene Glycol (PEG) Component: PEG is generally considered to be of low toxicity, biodegradable, and not environmentally persistent[1]. However, large quantities should not be disposed of via sanitary sewer systems as they can impact wastewater treatment processes[1].
-
Benzyl Group: The benzyl group is an aromatic hydrocarbon. While part of a larger molecule, aromatic compounds can have varying levels of toxicity and environmental impact.
-
Boc (tert-butoxycarbonyl) Protecting Group: The Boc group itself is a carbamate. Under acidic conditions, it can be cleaved to release isobutylene and carbon dioxide[2][3][4]. The intact compound is generally stable under neutral and basic conditions.
II. Chemical Waste Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
1. Waste Segregation:
-
Solid Waste: If this compound is in solid form (e.g., powder), it should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other solid wastes unless instructed to do so by your EHS office.
-
Liquid Waste: If dissolved in a solvent, the entire solution is considered chemical waste.
-
Halogenated vs. Non-Halogenated Solvents: Segregate waste based on the solvent used. For example, solutions in dichloromethane or chloroform (halogenated) should be kept separate from solutions in methanol or hexane (non-halogenated). This is crucial as disposal methods and costs differ significantly.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as chemically contaminated solid waste.
2. Waste Container Selection and Labeling:
-
Container Choice: Use only approved chemical waste containers that are compatible with the chemical and any solvents. The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The name and concentration of any solvents present
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
3. Storage of Chemical Waste:
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: It is best practice to keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Wastes: Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions. For example, keep acidic waste away from basic waste.
4. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check your institutional policy), contact your institution's EHS office to arrange for a waste pickup.
-
Do Not Overfill: Leave adequate headspace in liquid waste containers (at least 10%) to allow for expansion.
Experimental Workflow and Disposal Decision Logic
The following diagrams illustrate the general workflow for handling and making decisions regarding the disposal of this compound.
Caption: Experimental workflow from chemical use to waste collection.
Caption: Decision logic for proper segregation and disposal of this compound waste.
IV. Quantitative Data Summary: Waste Management Guidelines
| Parameter | Guideline | Rationale |
| Liquid Waste Container Headspace | Minimum 10% of container volume | To allow for thermal expansion and prevent spills. |
| pH Range for Drain Disposal | Not Applicable | Organic compounds like this should not be drain disposed. |
| Satellite Accumulation Time Limit | Varies by institution (typically ≤ 1 year) | To ensure timely disposal and prevent degradation or reaction of waste. |
| Empty Container Residue Limit | ≤ 3% by weight for non-acute waste | Regulatory definition of an "empty" container that can be triple-rinsed. |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS office for definitive disposal procedures. The responsibility for safe and compliant chemical waste disposal rests with the generator of the waste.
References
Essential Safety and Operational Guide for Handling Benzyl-PEG6-NHBoc
Personal Protective Equipment (PPE)
When handling Benzyl-PEG6-NHBoc, a comprehensive approach to personal safety is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1][2][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[4][5] |
| Laboratory Coat or Gown | A polyethylene-coated polypropylene or other laminate material gown is preferred to prevent skin exposure. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a respirator may be necessary. |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and in good working order.
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Weighing: If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
Storage Plan:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated hazardous waste container. Do not dispose of it down the drain.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
